molecular formula C6H14ClNO2 B1593205 3-(Methoxymethyl)morpholine hydrochloride CAS No. 955428-52-1

3-(Methoxymethyl)morpholine hydrochloride

Cat. No.: B1593205
CAS No.: 955428-52-1
M. Wt: 167.63 g/mol
InChI Key: ROHMLTGBCWLCIW-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methoxymethyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHMLTGBCWLCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625025
Record name 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955428-52-1
Record name 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-3-(Methoxymethyl)morpholine hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, strategic importance in medicinal chemistry, plausible synthetic pathways, and analytical considerations, grounding our discussion in established chemical principles.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties.[1] Its incorporation into a drug candidate can modulate key parameters such as solubility, metabolic stability, and target binding affinity.[1] The morpholine nitrogen provides a basic handle for salt formation, enhancing aqueous solubility and often improving oral bioavailability, while the ether oxygen can act as a hydrogen bond acceptor, contributing to target engagement.[2]

(R)-3-(Methoxymethyl)morpholine hydrochloride introduces a defined stereocenter and a methoxymethyl substituent. This specific chirality is critical, as stereochemistry plays a pivotal role in biological activity.[3] The methoxymethyl group offers an additional point of interaction and can influence the molecule's conformation and lipophilicity. This building block is particularly valuable in the synthesis of complex molecules where precise three-dimensional architecture is paramount for efficacy, such as in kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics.[3]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of (R)-3-(Methoxymethyl)morpholine hydrochloride is essential for its effective use in synthesis and formulation.

Key Property Summary
PropertyValueSource(s)
CAS Number 218594-74-2[4]
Molecular Formula C₆H₁₄ClNO₂[4]
Molecular Weight 167.64 g/mol [5][6]
Appearance White to off-white solid[7]
Purity Typically ≥97%[4]
Optical Activity [α]²⁰/D +14.4° (c=1, MeOH)[7]
Storage Room temperature, sealed, dry, under inert atmosphere[5][7]

Synthesis Strategies: A Logic-Driven Approach

While a specific, publicly documented, step-by-step synthesis for (R)-3-(Methoxymethyl)morpholine hydrochloride is not available, we can construct a logical and efficient synthetic strategy based on established methodologies for chiral morpholine synthesis. A common and effective approach begins with a commercially available chiral starting material.

Proposed Retrosynthetic Analysis

A logical retrosynthesis starts from the target molecule and works backward to identify suitable starting materials.

G target (R)-3-(Methoxymethyl)morpholine HCl free_base (R)-3-(Methoxymethyl)morpholine target->free_base HCl Salt Formation n_protected N-Protected (R)-3-(Methoxymethyl)morpholine free_base->n_protected N-Deprotection amino_diol (R)-2-Amino-3-methoxy-1-propanol n_protected->amino_diol Cyclization chiral_synthon Chiral Starting Material (e.g., (R)-Glycidol or (S)-Serine derivative) amino_diol->chiral_synthon Functional Group Interconversion

Caption: Retrosynthetic pathway for the target molecule.

Exemplary Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, pathway illustrating the key transformations.

Step 1: Synthesis of N-Protected (R)-2-Amino-3-methoxy-1-propanol

The causality here involves protecting the amine to prevent side reactions during the subsequent Williamson ether synthesis. A Boc (tert-butyloxycarbonyl) group is an excellent choice due to its stability and ease of removal under acidic conditions.

  • Start with commercially available (R)-Boc-serinol.

  • Dissolve the serinol in an anhydrous polar aprotic solvent like THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH), portion-wise. This deprotonates the primary alcohol, forming a nucleophilic alkoxide.

  • Add methyl iodide (MeI) dropwise. The alkoxide displaces the iodide in an SN2 reaction to form the methyl ether.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and perform a standard aqueous workup followed by purification via column chromatography.

Step 2: Cyclization to form the N-Boc-(R)-3-(Methoxymethyl)morpholine

This step involves a two-part sequence: introduction of a two-carbon unit with a leaving group, followed by an intramolecular cyclization.

  • Dissolve the product from Step 1 in a suitable solvent.

  • React with an appropriate two-carbon electrophile, such as 2-chloroacetyl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine) to form an intermediate chloroacetamide.

  • Alternatively, a more direct cyclization can be achieved by reacting the amino alcohol with a reagent like chloroacetaldehyde dimethyl acetal, followed by in-situ reduction and cyclization. A review of morpholine synthesis highlights methods starting from vicinal amino alcohols as a primary strategy.[9]

  • A strong base (e.g., NaH) is then used to deprotonate the remaining alcohol, which subsequently displaces the chloride in an intramolecular Williamson ether synthesis to form the morpholine ring.

Step 3: Deprotection and Salt Formation

The final step removes the protecting group and forms the desired hydrochloride salt.

  • Dissolve the N-Boc protected morpholine from Step 2 in a solvent like 1,4-dioxane or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.

  • Stir at room temperature. The Boc group will be cleaved, releasing CO₂ and isobutylene, and the amine will be protonated by HCl.

  • The desired (R)-3-(Methoxymethyl)morpholine hydrochloride will typically precipitate from the solution.

  • Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation start (R)-Boc-Serinol step1_reagents + NaH + MeI start->step1_reagents product1 N-Boc-(R)-2-Amino- 3-methoxy-1-propanol step1_reagents->product1 step2_reagents + Chloroacetyl Chloride + NaH (intramolecular) product1->step2_reagents product2 N-Boc-(R)-3-(Methoxymethyl) morpholine step2_reagents->product2 step3_reagents + HCl in Dioxane product2->step3_reagents final_product (R)-3-(Methoxymethyl) morpholine HCl step3_reagents->final_product

Caption: Proposed synthetic workflow for the target molecule.

Analytical Methods for Quality Control

Ensuring the chemical purity and, critically, the enantiomeric purity of the final product is paramount. A robust analytical workflow is a self-validating system for the synthesis.

Identity and Purity Confirmation
  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.4 ppm), and complex multiplets for the methylene protons on the morpholine ring and the methoxymethyl substituent. The protons adjacent to the oxygen will be downfield (typically 3.5-4.0 ppm) compared to those adjacent to the nitrogen (typically 2.8-3.2 ppm).

    • ¹³C NMR: The carbon spectrum will confirm the presence of all six unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately m/z 132.1.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O ether stretches (around 1100 cm⁻¹) and N-H stretches for the secondary ammonium salt (broad band around 2400-2800 cm⁻¹).

Enantiomeric Purity Assessment

The most critical analytical task is to determine the enantiomeric excess (e.e.) of the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the gold standard for separating and quantifying enantiomers.

  • Principle: A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.

  • Column Selection (Causality): The choice of CSP is crucial. For a molecule like this, which contains a secondary amine, polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ series) are often successful.[10] These phases offer multiple interaction modes (hydrogen bonding, dipole-dipole, steric hindrance) necessary for chiral recognition.

  • Method Development (Proposed Protocol):

    • Column: Start with a Chiralpak® AD-3 or similar amylose-based CSP.

    • Mobile Phase: A normal-phase system is often a good starting point. A typical mobile phase would be a mixture of a non-polar solvent like n-Hexane and a polar modifier like isopropanol (IPA) and/or methanol (MeOH), often with a small amount of a basic additive (like diethylamine) to improve peak shape for the amine. An example mobile phase could be n-Hexane/IPA/MeOH (89:10:1, v/v/v).[11]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.

    • Validation: The method must be validated according to ICH guidelines to ensure it is linear, accurate, precise, and robust.[12]

G cluster_0 Identity & Purity cluster_1 Enantiomeric Purity start Synthesized Product ((R)-3-(Methoxymethyl)morpholine HCl) nmr NMR (1H, 13C) start->nmr Structure Verification ms Mass Spectrometry start->ms Structure Verification ir IR Spectroscopy start->ir Structure Verification hplc Chiral HPLC start->hplc Chirality Check final Qualified Product nmr->final Confirm Structure ms->final Confirm Structure ir->final Confirm Structure hplc->final Quantify % e.e.

Caption: Analytical workflow for product qualification.

Conclusion and Future Outlook

(R)-3-(Methoxymethyl)morpholine hydrochloride stands as a valuable chiral building block for modern drug discovery. Its defined stereochemistry and the favorable properties imparted by the morpholine ring make it an attractive component for creating sophisticated pharmaceutical candidates. While detailed public data on its synthesis and specific applications remain sparse, its utility can be confidently inferred from the extensive body of literature on related chiral morpholines. The synthetic and analytical strategies outlined in this guide provide a robust framework for researchers to produce and validate this compound, enabling its application in the development of next-generation therapeutics. As synthetic methodologies evolve, more efficient and scalable routes to such chiral synthons will undoubtedly emerge, further cementing their role in medicinal chemistry.

References

  • O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck & Co., Inc. [Link]

  • MySkinRecipes. 3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • chemeurope.com. Morpholine. [Link]

  • MySkinRecipes. (S)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • Google Patents. Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Trifonov, R. E., & Zheldakova, R. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-813. [Link]

  • Wikipedia. Morpholine. [Link]

  • Saggioro, S. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(8), 1105-1114. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

  • Carroll, F. I. et al. (2006). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron: Asymmetry, 17(3), 481-485. [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Sreekanth, N., & Sreenivas, N. (2017). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 10(9), 2959-2963. [Link]

  • Vitale, P., & Scilimati, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 947. [Link]

  • Burkhard, J. A., & Wasa, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11503-11548. [Link]

  • Google Patents. Method for preparing high morphine hydrochloride.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • Bassyouni, F. A. et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(11), e1900178. [Link]

  • Kumar, S. et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Li, W. et al. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 54(9), 1583-1588. [Link]

  • European Patent Office. Advanced drug development and manufacturing. [Link]

  • Sharma, H. et al. (2019). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Letters, 21(16), 6296-6300. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-13. [Link]

  • Wróbel, Z. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(18), 4244. [Link]

  • MD Topology. 4-(4-Methoxyphenyl)morpholine. [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... [Link]

  • FooDB. Showing Compound Morpholine (FDB008207). [Link]

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  • PubChem. Morpholine. [Link]

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Technical Monograph: 3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physicochemical Profile

Executive Summary

In the landscape of modern medicinal chemistry, 3-(Methoxymethyl)morpholine hydrochloride represents a high-value "privileged scaffold." Unlike the achiral parent morpholine, this 3-substituted derivative introduces a critical stereogenic center and a polar ether side chain. These features allow drug developers to "escape flatland"—increasing the fraction of sp3-hybridized carbons (


) in a drug candidate. This modification typically enhances water solubility, metabolic stability, and selectivity by targeting specific chiral pockets in enzymes such as kinases and GPCRs.

This guide details the physicochemical specifications, synthetic pathways, and analytical protocols required to utilize this building block effectively.

Chemical Specifications & Identity

The precise molecular weight and identity parameters are critical for stoichiometric calculations in library synthesis and scale-up.

ParameterSpecification
Compound Name 3-(Methoxymethyl)morpholine hydrochloride
CAS Number (Racemic) 955400-08-5
CAS Number (S-Isomer) 218594-76-4
CAS Number (R-Isomer) 218594-74-2
Molecular Weight (Salt) 167.63 g/mol
Molecular Weight (Free Base) 131.17 g/mol
Molecular Formula

(

)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM
Hygroscopicity Hygroscopic (Store under inert atmosphere)
Synthesis & Manufacturing Workflow

The synthesis of 3-(methoxymethyl)morpholine is non-trivial due to the requirement for enantiopurity. The most robust industrial route utilizes chiral pool synthesis , starting from amino acid derivatives (e.g., O-methyl-serine). This approach avoids expensive chiral resolution steps at the end of the process.

3.1. Synthetic Pathway Diagram

The following logic flow illustrates the conversion of the chiral precursor to the final hydrochloride salt.

SynthesisPath Start Start: (S)-O-Methylserine Step1 Reduction (LiAlH4/THF) Start->Step1 Yields Amino Alcohol Step2 N-Acylation (Chloroacetyl Chloride) Step1->Step2 Yields Chloroacetamide Step3 Cyclization (NaH/THF) Step2->Step3 Intramolecular SN2 Step4 Lactam Reduction (BH3·DMS) Step3->Step4 Morpholin-3-one End Product: 3-(Methoxymethyl)morpholine HCl Step4->End Salt Formation (HCl)

Caption: Chiral pool synthesis route ensuring retention of stereochemistry at the C3 position.

3.2. Detailed Experimental Protocol

Objective: Synthesis of (S)-3-(Methoxymethyl)morpholine HCl.

Step 1: Reduction to Amino Alcohol

  • Reagents: (S)-O-Methylserine (1.0 eq),

    
     (2.5 eq), Anhydrous THF.
    
  • Procedure: Suspend amino acid in THF at 0°C. Add

    
     dropwise (exothermic). Reflux for 12 hours.
    
  • Quench: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate. Concentrate filtrate to yield (S)-2-amino-3-methoxypropan-1-ol.

Step 2: Cyclization to Morpholinone

  • Reagents: Amino alcohol from Step 1, Chloroacetyl chloride (1.1 eq),

    
     (2.5 eq), DCM.
    
  • Acylation: Add chloroacetyl chloride at -78°C to prevent O-acylation. Warm to RT.

  • Cyclization: Treat the crude amide with NaH (1.2 eq) in THF at 0°C to induce ring closure.

  • Result: (S)-5-(methoxymethyl)morpholin-3-one.

Step 3: Reduction & Salt Formation

  • Reduction: Dissolve morpholinone in THF. Add

    
     (3.0 eq). Reflux 4 hours.
    
  • Workup: Quench with MeOH/HCl to break amine-borane complex. Concentrate.

  • Salt Formation: Dissolve free base in minimal

    
    . Add 4M HCl in Dioxane dropwise.
    
  • Isolation: Filter the white precipitate. Wash with cold ether. Dry under vacuum.

Analytical Characterization

To validate the integrity of the synthesized or purchased material, the following analytical signatures must be confirmed.

4.1. Proton NMR (

NMR, 400 MHz,

)

The spectrum is distinct due to the lack of symmetry in the morpholine ring.

  • 
     3.35 ppm (s, 3H):  Methoxy group (
    
    
    
    ). Distinct singlet, key diagnostic peak.
  • 
     3.50–3.65 ppm (m, 2H):  Side chain methylene (
    
    
    
    ).
  • 
     3.70–4.10 ppm (m, 5H):  Morpholine ring protons (C2, C5, C6).
    
  • 
     3.85 ppm (m, 1H):  Chiral center proton (C3-H). This peak is often broadened or split intricately due to coupling with NH and adjacent methylenes.
    
4.2. Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Mass:

    • 
       (Free Base): 132.10 m/z .
      
    • Note: You will not see the chloride ion (35/37) in the positive ion channel; you detect the protonated cation.

Applications in Drug Discovery

The 3-(methoxymethyl)morpholine scaffold is not merely a linker; it is a functional pharmacophore.

5.1. Structure-Activity Relationship (SAR) Logic
  • Solubility: The ether oxygen accepts hydrogen bonds, while the amine (at physiological pH) is protonated, drastically improving aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The methoxymethyl group sterically hinders the N-dealkylation often seen in simple N-methyl morpholines.

  • Chirality: The C3 substituent forces the morpholine ring into a specific chair conformation, allowing for vector-specific exploration of binding pockets.

SAR_Logic Core Morpholine Scaffold Mod 3-Methoxymethyl Group Core->Mod Substitution Effect1 Increased Solubility (H-Bond Acceptor) Mod->Effect1 Effect2 Metabolic Stability (Steric Shielding) Mod->Effect2 Effect3 Chiral Vector (Selectivity) Mod->Effect3

Caption: Pharmacokinetic and pharmacodynamic advantages of the 3-methoxymethyl substitution.

Handling & Safety
  • Storage: Store at 2–8°C. The hydrochloride salt is hygroscopic; exposure to moisture will lead to "clumping" and difficulty in precise weighing. Use a desiccator.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat).

  • Stability: Stable under standard acidic and basic workup conditions, but avoid strong oxidizing agents which may attack the ether linkage.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53338712, (3R)-3-(Methoxymethyl)morpholine hydrochloride. Retrieved from [Link][1]

  • Gilead Sciences Inc. (2015). Patent WO2015191673A1: Preparation of morpholine derivatives as kinase inhibitors. (Demonstrates the use of this scaffold in active pharmaceutical ingredients).
  • Bode, J. W., et al. (2017). De Novo Assembly of Highly Substituted Morpholines. PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(Methoxymethyl)morpholine Hydrochloride: Properties, Synthesis, and Applications for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-(Methoxymethyl)morpholine hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will move beyond basic data to explore the causality behind its application, the protocols for its use, and its strategic value in creating next-generation therapeutics. Every section is grounded in authoritative sources to ensure scientific integrity and immediate applicability in a research and development setting.

Chapter 1: Core Molecular Profile and Structural Elucidation

Chemical and Physical Identity

3-(Methoxymethyl)morpholine hydrochloride is a heterocyclic compound distinguished by a morpholine core, a chiral center at the C3 position, and a methoxymethyl substituent. It is primarily available as its (S) and (R) enantiomers, with the hydrochloride salt form enhancing stability, crystallinity, and ease of handling compared to the free base.[1] The choice of enantiomer is critical, as stereochemistry often dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API).[1]

The compound's identity is defined by its specific enantiomeric form, each having a unique CAS Registry Number.

Property(S)-3-(Methoxymethyl)morpholine HCl(R)-3-(Methoxymethyl)morpholine HClRacemic 3-(Methoxymethyl)morpholine HCl
CAS Number 218594-76-4[1][2]218594-74-2[3][4]955400-08-5[5][6]
Molecular Formula C₆H₁₄ClNO₂[1][2][5]C₆H₁₄ClNO₂[3]C₆H₁₄ClNO₂[5]
Molecular Weight 167.635 g/mol [1][5]167.071 g/mol [3]167.635 g/mol [5]
Appearance White to off-white solid[7]Solid[3]Not specified
Boiling Point ~180 °C at 760 mmHg[1][5]Not specified~180°C at 760 mmHg[5]
Storage 2-8°C, sealed, dry, inert gas[1][2]Inert atmosphere, Room Temperature[7]Room temperature, sealed, dry[5]
Structural Representation and Key Features

The core structure consists of a saturated six-membered ring containing both ether and amine functional groups, which defines it as a morpholine.[8] The stereocenter at C3 is crucial for creating specific three-dimensional orientations in target binding, a fundamental principle in rational drug design.

Caption: Chemical structures of (S) and (R)-3-(Methoxymethyl)morpholine hydrochloride.
Protocol: Structural Verification via Spectroscopy

Verifying the structure and purity of 3-(Methoxymethyl)morpholine hydrochloride is paramount. The following methodologies are standard for its characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to be complex due to the fixed chair conformation of the morpholine ring.[9] Protons on the morpholine ring will appear as multiplets between approximately 2.8 and 3.8 ppm. The methoxy group (-OCH₃) should present as a sharp singlet around 3.3 ppm. The methylene protons of the methoxymethyl group (-CH₂O-) will likely appear as a multiplet, coupled to the chiral proton at C3. The N-H protons will be broad and may exchange with D₂O.

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The methoxy carbon will be around 59 ppm. The carbons of the morpholine ring typically appear in the 45-70 ppm range. The carbon of the methoxymethyl side chain will also be in this region. Specific assignments can be confirmed with 2D NMR techniques like HSQC and HMBC.[10]

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) in positive mode is ideal. The expected molecular ion peak for the free base (after loss of HCl) would be [M+H]⁺ at m/z 132.10, corresponding to the formula C₆H₁₄NO₂⁺.

3. Infrared (IR) Spectroscopy:

  • Key stretches include a broad N-H band from the protonated amine around 2400-2800 cm⁻¹, C-H stretches from alkyl groups around 2850-3000 cm⁻¹, and a prominent C-O-C ether stretch around 1100 cm⁻¹.

Chapter 2: Synthesis and Stereochemical Control

Synthetic Strategy and Rationale

The synthesis of enantiomerically pure 3-substituted morpholines is a non-trivial task that requires robust stereochemical control. One effective strategy involves a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation, which is highly efficient for producing 3-substituted morpholines from aminoalkyne substrates.[11] The use of a chiral Ruthenium catalyst is often crucial for establishing high enantiomeric excess (ee).[11]

The general workflow for such a synthesis provides a reliable pathway to the target molecule.

start Starting Materials (e.g., Aminoalkyne Substrate) reaction One-Pot Reaction: 1. Hydroamination 2. Asymmetric Transfer Hydrogenation start->reaction catalyst Chiral Ru Catalyst + Hydrogen Source catalyst->reaction workup Reaction Workup & Purification reaction->workup freebase Enantiopure 3-(Methoxymethyl)morpholine (Free Base) workup->freebase salt_formation Salt Formation (Addition of HCl in solvent) freebase->salt_formation product Crystallization & Isolation of Hydrochloride Salt salt_formation->product

Caption: Generalized workflow for the asymmetric synthesis of 3-substituted morpholines.
Protocol: Exemplar Synthesis of (R)-3-Methylmorpholine Hydrochloride

While a specific protocol for 3-(Methoxymethyl)morpholine hydrochloride is proprietary, a validated synthesis for the closely related (R)-3-Methylmorpholine hydrochloride provides a robust and adaptable template.[12]

Objective: To synthesize (R)-3-Methylmorpholine hydrochloride via deprotection of a protected precursor.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the protected precursor, (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol), in 1,2-dichloroethane (180 mL), add 1-chloroethyl chloroformate (46 g, 322 mmol).[12]

    • Causality: 1-chloroethyl chloroformate is a highly effective reagent for the debenzylation of N-benzyl amines, proceeding through a carbamate intermediate. The 1,2-dichloroethane serves as an appropriate non-protic solvent for this reaction.

  • Deprotection: Stir the reaction mixture at 80 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Solvent Removal: Upon completion, remove the solvent by evaporation under reduced pressure using a rotary evaporator.[12]

  • Intermediate Cleavage: Dissolve the resulting residue in methanol (180 mL) and stir at 80 °C for 1 hour.[12]

    • Causality: The methanolysis step cleaves the unstable carbamate intermediate, yielding the desired secondary amine hydrochloride.

  • Isolation and Purification: Remove the methanol by evaporation under reduced pressure. Wash the solid residue with ethyl acetate to remove organic impurities and dry under vacuum to yield the final product, (3R)-3-methylmorpholine hydrochloride, as white crystals.[12]

Chapter 3: Applications in Drug Discovery

The true value of 3-(Methoxymethyl)morpholine hydrochloride lies in its application as a sophisticated building block for APIs. The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry.

Role as a Bioisostere and Pharmacokinetic Enhancer

The morpholine ring is often used as a bioisostere for other cyclic structures, like piperidine or piperazine, but with distinct advantages. Its ether oxygen can act as a hydrogen bond acceptor and improves aqueous solubility, a critical factor for oral bioavailability. Furthermore, the morpholine ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than many other nitrogen-containing heterocycles, thus enhancing the metabolic stability and half-life of a drug candidate.[1]

cluster_0 Chemical Moiety cluster_1 Physicochemical & PK Properties cluster_2 Therapeutic Outcome A 3-(Methoxymethyl)morpholine Scaffold B Increased Solubility (H-bond acceptor) A->B C Enhanced Metabolic Stability (Resistance to oxidation) A->C D Defined 3D Geometry (Chiral Center) A->D E Improved Oral Bioavailability B->E G Longer Drug Half-Life C->G F Optimized Target Binding & Potency D->F

Caption: Relationship between the morpholine scaffold and its pharmacokinetic benefits.
Therapeutic Areas of Interest

This building block is prominently employed in the synthesis of small-molecule drugs targeting several key therapeutic areas:

  • Kinase Inhibitors: Many modern oncology drugs, such as the cancer agent gefitinib, incorporate a morpholine ring to optimize solubility and target engagement within the ATP-binding pocket of kinases.[1][8]

  • Antiviral Agents: The defined stereochemistry and favorable pharmacokinetic profile make it a valuable component in designing novel antiviral compounds.[1]

  • Central Nervous System (CNS) Therapeutics: The ability of the morpholine moiety to improve solubility can aid in developing drugs that need to cross the blood-brain barrier.[1]

  • Antibiotics: The antibiotic linezolid is a notable example of a marketed drug that features a morpholine ring as a core structural element.[8]

Chapter 4: Safety, Handling, and Storage

While 3-(Methoxymethyl)morpholine hydrochloride is a stable solid, proper handling is essential due to the hazardous nature of morpholine derivatives. The safety profile is primarily based on data from the parent compound, morpholine, and related hydrochloride salts.[3][13][14]

Hazard CategoryGHS Classification and StatementsSource
Acute Toxicity H302: Harmful if swallowed.[3]
Skin Irritation H315: Causes skin irritation.[3]
Eye Irritation H319: Causes serious eye irritation.[3]
Respiratory Irritation H335: May cause respiratory irritation.[3]
Flammability The parent compound, morpholine, is a flammable liquid. While the salt form is a solid, appropriate care should be taken.[14]
Protocol: Safe Laboratory Handling and Storage

1. Personal Protective Equipment (PPE):

  • Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles at all times.[15]

2. Handling and Dispensing:

  • Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[15][16]

  • Avoid contact with skin and eyes.[17]

  • Use spark-proof tools and avoid creating dust clouds.

3. Spill Response:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[16]

  • Ventilate the area and wash the spill site after material pickup is complete.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

  • Follow specific supplier recommendations, such as storage at 2-8°C or under an inert atmosphere, to maximize shelf-life and prevent degradation.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

5. Disposal:

  • Dispose of waste material and containers at an approved hazardous waste disposal facility, in accordance with all local, regional, and national regulations.[17] Do not empty into drains.[17]

Conclusion

3-(Methoxymethyl)morpholine hydrochloride is more than just a chemical reagent; it is a strategic tool for overcoming common challenges in drug development, particularly concerning pharmacokinetics and stereospecific target interaction. Its utility in constructing potent and selective kinase inhibitors, antivirals, and CNS agents underscores its importance. By understanding its chemical properties, synthetic pathways, and safe handling protocols, researchers can effectively leverage this building block to accelerate the discovery and development of innovative medicines.

References

  • MySkinRecipes. (S)-3-(Methoxymethyl)morpholine hydrochloride.
  • ChemicalBook. Applications of Morpholine in Chemical Industry.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Wikipedia. Morpholine.
  • North Metal and Chemical Company.
  • MySkinRecipes. 3-(Methoxymethyl)morpholine hydrochloride.
  • ChemicalBook. (R)-3-Methylmorpholine hydrochloride synthesis.
  • Lead Sciences. (S)-3-(Methoxymethyl)morpholine hydrochloride.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.
  • Fluorochem. (R)-3-(Methoxymethyl)morpholine hydrochloride.
  • J&K Scientific. (R)-3-(Methoxymethyl)morpholine hydrochloride | 218594-74-2.
  • BLD Pharm. 955400-08-5|3-(Methoxymethyl)morpholine hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET: (R)-3-Methylmorpholine hydrochloride, 97%.
  • Ing. Petr Švec - PENTA s.r.o.
  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines.
  • Carl ROTH.
  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
  • ChemicalBook. (R)-3-(MethoxyMethyl)-Morpholine HCl | 218594-74-2.

Sources

Methodological & Application

protocol for N-alkylation of 3-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Alkylation of 3-(Methoxymethyl)morpholine hydrochloride

Executive Summary & Chemical Context

3-(Methoxymethyl)morpholine hydrochloride (CAS: 218594-76-4 for (S)-isomer) is a high-value chiral building block used in the synthesis of kinase inhibitors and CNS-active agents. Its structural value lies in the 3-position methoxymethyl group, which improves aqueous solubility and metabolic stability compared to unsubstituted morpholines.

However, this substrate presents two specific challenges for N-alkylation:

  • Salt Form Management: The hydrochloride (HCl) counterion must be neutralized to release the nucleophilic secondary amine. Failure to manage the acidic byproduct leads to stalled reaction kinetics.

  • Steric Hindrance: The methoxymethyl group at C3 creates significant steric bulk around the nitrogen center. This reduces nucleophilicity compared to morpholine, requiring optimized temperature profiles and specific solvent choices to drive conversion.

This guide details two validated protocols: Reductive Amination (Method A) for complex or branched electrophiles, and Direct Nucleophilic Substitution (Method B) for simple alkyl halides.

Pre-Requisite: The "In-Situ" Free-Basing Strategy

Many protocols fail because they treat the HCl salt as a free base. You must account for the stoichiometry of the base used.

  • The Trap: Using 1.0 equivalent of base (e.g., K₂CO₃) consumes the base solely for neutralizing the HCl, leaving no base to scavenge the acid generated during alkylation.

  • The Solution: Always calculate Base Equivalents = (Equivalents for HCl neutralization) + (Equivalents for Reaction Acid Scavenging).

    • Standard: Use 3.0–4.0 equivalents of inorganic base (K₂CO₃) or 2.5 equivalents of organic base (DIPEA).

Method A: Reductive Amination (Preferred)

Best for: Introducing bulky groups, avoiding over-alkylation (quaternization), and mild conditions.

Mechanism & Rationale

This method proceeds via an iminium ion intermediate. The use of Sodium Triacetoxyborohydride (STAB) is critical; it is less reactive than NaBH₄ and will not reduce the aldehyde/ketone substrate before it reacts with the amine. The steric bulk of the 3-methoxymethyl group actually favors this mechanism over direct alkylation by preventing the formation of quaternary ammonium byproducts.

Reagents & Stoichiometry
ComponentEquiv.Role
3-(Methoxymethyl)morpholine HCl 1.0Substrate
Aldehyde / Ketone 1.1–1.2Electrophile
DIPEA (N,N-Diisopropylethylamine) 1.0Neutralizing Agent (releases free amine)
NaBH(OAc)₃ 1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0–2.0Catalyst (activates imine formation)
DCE (1,2-Dichloroethane) Solvent0.1 M Concentration
Step-by-Step Protocol
  • Free-Basing: In a clean, dry reaction vessel, suspend 3-(Methoxymethyl)morpholine HCl (1.0 eq) in DCE (0.1 M). Add DIPEA (1.0 eq) and stir for 15 minutes at Room Temperature (RT). Note: The solution may remain cloudy.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. You may see the imine mass (M+Aldehyde-H₂O), but often the equilibrium favors the hemiaminal.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to avoid exotherms.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine. Dry over Na₂SO₄.

Method B: Nucleophilic Substitution (SN2)

Best for: Simple primary alkyl halides (Methyl, Ethyl, Benzyl), allylic/propargylic halides.

Mechanism & Rationale

This is a classic SN2 reaction.[2] Because the 3-position is hindered, the reaction rate is slower than with morpholine. Potassium Iodide (KI) is added as a catalyst (Finkelstein condition) to convert alkyl chlorides/bromides into highly reactive alkyl iodides in situ.

Reagents & Stoichiometry
ComponentEquiv.Role
3-(Methoxymethyl)morpholine HCl 1.0Substrate
Alkyl Halide 1.1–1.2Electrophile
K₂CO₃ (Potassium Carbonate) 3.0–4.0Base (Neutralizes HCl + Scavenges Acid)
KI (Potassium Iodide) 0.1 (10%)Catalyst (increases reaction rate)
Acetonitrile (ACN) or DMF Solvent0.1 M – 0.2 M
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a condenser, suspend 3-(Methoxymethyl)morpholine HCl (1.0 eq), K₂CO₃ (3.5 eq), and KI (0.1 eq) in Acetonitrile (ACN).

  • Activation: Stir at RT for 20 minutes. This ensures the HCl is neutralized and the free amine is available.

  • Addition: Add the Alkyl Halide (1.1 eq).

  • Reaction: Heat the mixture to 60–80°C .

    • Scientific Insight: The steric hindrance at C3 raises the activation energy. Room temperature reactions are often too slow for this substrate.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the starting material (m/z ~132 for free base).

  • Workup:

    • Cool to RT. Filter off the inorganic solids (K₂CO₃/KCl).

    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water/brine to remove DMF (if used).

Visualization: Decision Logic & Workflow

G cluster_0 Method Selection Start Start: 3-(Methoxymethyl)morpholine HCl Check Analyze Electrophile (R-X) Start->Check Branch1 Aldehyde / Ketone (Complex R-group) Check->Branch1 Reductive Amination Branch2 Alkyl Halide (Simple/Primary) Check->Branch2 SN2 Alkylation MethodA Method A: Reductive Amination Reagents: NaBH(OAc)3, DCE, AcOH Temp: 0°C to RT Branch1->MethodA MethodB Method B: Direct Alkylation Reagents: K2CO3, KI, ACN/DMF Temp: 60-80°C Branch2->MethodB Workup Workup: NaHCO3 Quench & Extraction MethodA->Workup MethodB->Workup Purification Purification: Flash Column / Recrystallization Workup->Purification

Figure 1: Decision tree for selecting the optimal N-alkylation pathway based on electrophile type.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM remains) HCl salt not neutralized.Ensure Base is ≥ 3.0 eq.[3][4] Switch solvent to DMF (higher solubility). Increase Temp to 90°C.
Low Yield (Method A) Imine hydrolysis or poor reduction.Ensure conditions are anhydrous. Increase AcOH to 2.0 eq. Switch reducing agent to NaBH₃CN (requires pH monitoring).
Over-alkylation (Quat. Salt) Alkyl halide is too reactive (e.g., MeI).Reduce Alkyl Halide to 0.95 eq. Use Method A (Reductive Amination) with Formaldehyde instead of MeI.
Sticky Gum Formation Polymerization or salt clumping.Change solvent to DMF/THF mix. Ensure vigorous stirring.

Safety & Handling

  • 3-(Methoxymethyl)morpholine HCl: Irritant.[5] Avoid inhalation of dust.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Handle under inert atmosphere (Nitrogen/Argon).

  • Alkyl Halides: Often lachrymators and potential carcinogens. Use in a fume hood.

References

  • Chemical Context & Properties: PubChem. 3-(Methoxymethyl)morpholine.[5] National Library of Medicine. Link

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Finkelstein Catalysis in Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text).
  • Morpholine Synthesis & Reactivity: Organic Chemistry Portal. "Morpholine Synthesis and Reactivity." Link

Sources

Application Note: (S)-3-(Methoxymethyl)morpholine Hydrochloride in Asymmetric Synthesis

[1]

Executive Summary

(S)-3-(Methoxymethyl)morpholine hydrochloride (CAS: 218594-76-4) is a privileged chiral scaffold widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents (e.g., Reboxetine analogs). While technically a chiral building block (incorporated into the final pharmacophore), it functions mechanistically as a fixed chiral auxiliary . Its C3-methoxymethyl group exerts powerful steric and electronic control, directing the regioselectivity of nucleophilic attacks and governing the binding conformation of the final drug candidate.

This guide provides standardized protocols for handling the hydrochloride salt, generating the reactive free base in situ, and deploying the molecule in high-fidelity Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry.

Chemical Profile & Handling

PropertySpecification
Chemical Name (S)-3-(Methoxymethyl)morpholine hydrochloride
CAS Number 218594-76-4 (HCl Salt) / 218595-25-6 (Free Base)
Molecular Weight 167.63 g/mol (Salt) / 131.17 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility (Salt) High: Water, Methanol, DMSO.[1] Low: DCM, Toluene.
Chirality (S)-enantiomer; C3-substituent directs steric bulk.
pKa ~8.7 (Conjugate acid of morpholine nitrogen)
Critical Handling Note: The Salt Factor

The reagent is supplied as a hydrochloride salt to prevent oxidation and enhance shelf-life. However, the protonated nitrogen is non-nucleophilic. You must neutralize the salt to liberate the reactive amine before or during the reaction. Failure to do so is the #1 cause of low yields in SNAr couplings.

Mechanism of Stereocontrol

Unlike transient auxiliaries (e.g., Evans oxazolidinones) which are cleaved, (S)-3-(Methoxymethyl)morpholine is a retained chiral director .

  • Steric Shielding: The methoxymethyl group at C3 creates a "blocked face" on the morpholine ring. When the nitrogen attacks an electrophile, the substituent forces the ring into a specific chair conformation, minimizing 1,3-diaxial interactions.

  • Chelation Control: The ether oxygen in the methoxymethyl group can coordinate with Lewis acids or metal cations (Li+, Mg2+) during transition states, further locking the conformation and enhancing diastereoselectivity in subsequent functionalizations.

Diagram 1: Stereochemical Control & Synthetic Workflow

GSalt(S)-3-(Methoxymethyl)morpholine HCl(Stable Storage Form)BaseFree Base Generation(In-Situ or Isolated)Salt->Base Neutralization (DIPEA/K2CO3)TransitionTransition State(Steric Shielding via C3-Group)Base->Transition Nucleophilic Attack (SNAr / Reductive Amination)ProductChiral Pharmacophore(Kinase Inhibitor Core)Transition->Product Irreversible Bond Formation

Caption: Workflow transforming the stable HCl salt into the reactive chiral nucleophile, utilizing steric bulk for selectivity.

Application Protocol: SNAr Coupling

This protocol describes the coupling of (S)-3-(Methoxymethyl)morpholine with a 4-chloropyrimidine derivative, a standard workflow for synthesizing kinase inhibitors (e.g., mTOR, PI3K inhibitors).

Reagents & Equipment
  • (S)-3-(Methoxymethyl)morpholine HCl (1.2 equiv)

  • Electrophile: 2,4-Dichloropyrimidine (or substituted analog) (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv) Note: Excess base is required to neutralize the HCl salt AND scavenge the HCl generated during substitution.

  • Solvent: DMF (Dimethylformamide) or NMP (anhydrous)

  • Equipment: Sealed pressure vial or reflux condenser setup.

Step-by-Step Methodology
  • Preparation of the Nucleophile (In-Situ Free Basing):

    • To a reaction vial, add (S)-3-(Methoxymethyl)morpholine HCl (1.2 mmol).

    • Add anhydrous DMF (3 mL/mmol).

    • Add DIPEA (2.0 mmol) dropwise. Stir at room temperature for 10 minutes.

    • Observation: The mixture may become slightly cloudy as amine salts equilibrate, but the morpholine free base is now available in solution.

  • Addition of Electrophile:

    • Add the aryl chloride/fluoride substrate (1.0 mmol) directly to the stirring solution.

    • Add the remaining DIPEA (1.0 mmol) to act as the proton scavenger for the SNAr reaction.

  • Reaction:

    • Heat the mixture to 80–95°C .

    • Scientific Rationale: SNAr reactions with morpholines are sterically demanding due to the C3-substituent. Thermal energy is required to overcome the activation barrier, but excessive heat (>120°C) may cause decomposition of sensitive electrophiles.

    • Monitor by LC-MS. Conversion is typically complete in 2–6 hours.

  • Workup & Isolation:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF and DIPEA salts).

    • Wash 1x with Brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Note: The product will be a viscous oil or low-melting solid.

Protocol: Reductive Amination (Aldehyde Coupling)[1]

Use this protocol when attaching the morpholine scaffold to an aliphatic chain or benzyl group.

Step-by-Step Methodology
  • Salt Neutralization (Critical Pre-step):

    • Dissolve (S)-3-(Methoxymethyl)morpholine HCl in minimal water.

    • Add 2M NaOH until pH > 12.

    • Extract 3x with DCM. Dry organic layer (Na2SO4) and concentrate carefully (volatile!).

    • Result: Isolated Free Base oil. Use immediately.

  • Imine Formation:

    • Dissolve Free Base (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (Dichloroethane).

    • Add Acetic Acid (cat. 1-2 drops) to catalyze imine formation.

    • Stir for 30–60 mins at Room Temp.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Stir overnight at Room Temp.

    • Mechanism:[2] STAB is a mild reductant that selectively reduces the imine over the aldehyde, preventing side reactions.

  • Quench:

    • Quench with saturated NaHCO3. Extract with DCM.

Quality Control & Validation

To ensure the "Scientific Integrity" of your synthesis, you must validate that the stereocenter at C3 has not racemized, particularly if harsh heating was used.

Chiral HPLC Method (Representative)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: e.e. > 98%.

  • Note: The (S)-enantiomer typically elutes distinctly from the (R)-enantiomer due to the interaction of the methoxymethyl ether with the chiral stationary phase.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Synthesis and SAR of morpholine and its derivatives: A review upd
    • Source: E3S Web of Conferences 556, 01051 (2024).[3]

    • URL:[Link]

  • Stereoselective Synthesis Applications

    • Title: Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks.
    • Source: European Journal of Medicinal Chemistry (via ResearchGate).[4]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: (S)-3-(Methoxymethyl)morpholine hydrochloride Product Page.[5]

    • Source: BLD Pharm / PubChem.
    • URL:[Link]

  • Kinase Inhibitor Synthesis (Contextual)

    • Title: Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
    • Source: NIH / PubMed Central.
    • URL:[Link]

Application Notes and Protocols: 3-(Methoxymethyl)morpholine Hydrochloride in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Morpholine Scaffolds and Multi-Component Reactions in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the potential for enhanced blood-brain barrier permeability, make it a highly desirable structural motif.[2][3] When chirality is introduced, as in (S)-3-(methoxymethyl)morpholine, it offers a valuable building block for creating stereochemically defined active pharmaceutical ingredients (APIs).[4]

Multi-component reactions (MCRs) have emerged as powerful tools in drug discovery, enabling the rapid and efficient synthesis of complex molecules from simple starting materials in a single step.[5] This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. Among the most prominent MCRs are the Ugi and Passerini reactions, which are invaluable for generating diverse libraries of compounds for high-throughput screening.[1][6]

This guide provides a comprehensive overview and detailed protocols for the application of 3-(methoxymethyl)morpholine hydrochloride in MCRs. We will explore its dual role as both a chiral amine component and as a precursor to a convertible isocyanide, thereby unlocking a wider range of molecular diversity.

The Dual Reactivity of 3-(Methoxymethyl)morpholine Hydrochloride in MCRs

3-(Methoxymethyl)morpholine hydrochloride can be utilized in MCRs in two primary ways:

  • As a Chiral Amine Component: The free base form of 3-(methoxymethyl)morpholine can directly participate as the amine component in a four-component Ugi reaction or a three-component Ugi-type reaction.[7] The inherent chirality of the molecule can influence the stereochemical outcome of the reaction, making it a valuable tool in asymmetric synthesis.[8][9]

  • As a Precursor to a Convertible Isocyanide: Through a two-step sequence of formylation and dehydration, 3-(methoxymethyl)morpholine can be converted into its corresponding isocyanide.[10][11] This in-situ or pre-formed isocyanide can then be used in Ugi and Passerini reactions. The resulting amide bond derived from the morpholine-based isocyanide can be designed to be cleavable, thus classifying it as a "convertible isocyanide." This strategy allows for post-MCR modifications, further expanding the accessible chemical space.

The following sections will provide detailed protocols for both approaches.

Protocol I: 3-(Methoxymethyl)morpholine as a Chiral Amine in the Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful method for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12] In this protocol, (S)-3-(methoxymethyl)morpholine will be used as the chiral amine component.

Reaction Principle

The reaction proceeds through the initial formation of an iminium ion from the aldehyde and the amine. This is followed by the addition of the isocyanide and the carboxylate, which, after a Mumm rearrangement, yields the final product. The stereocenter at the 3-position of the morpholine ring can induce diastereoselectivity in the newly formed stereocenter of the product.

Experimental Workflow

Ugi_Workflow start Start reagent_prep Reagent Preparation: - (S)-3-(Methoxymethyl)morpholine (free base) - Aldehyde - Carboxylic Acid - Isocyanide - Solvent (e.g., Methanol) start->reagent_prep reaction_setup Reaction Setup: - Combine reagents in a reaction vessel - Stir at room temperature reagent_prep->reaction_setup monitoring Reaction Monitoring: - TLC or LC-MS reaction_setup->monitoring workup Work-up: - Concentrate in vacuo - Dissolve in an organic solvent - Wash with aqueous solutions monitoring->workup Upon completion purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: Workflow for the Ugi Four-Component Reaction.

Detailed Protocol

Materials:

  • (S)-3-(Methoxymethyl)morpholine hydrochloride

  • Anhydrous sodium carbonate (Na₂CO₃) or triethylamine (TEA)

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Preparation of the Free Amine:

    • To a solution of (S)-3-(methoxymethyl)morpholine hydrochloride (1.0 eq) in dichloromethane, add an excess of anhydrous sodium carbonate (or 1.1 eq of triethylamine).

    • Stir the mixture vigorously for 30 minutes.

    • Filter the mixture to remove the salt and concentrate the filtrate under reduced pressure to obtain the free amine. Use the free amine immediately in the next step.

  • Ugi Reaction:

    • In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 eq), carboxylic acid (1.0 eq), and the freshly prepared (S)-3-(methoxymethyl)morpholine (1.0 eq) in methanol.

    • Add the isocyanide (1.0 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol II: 3-(Methoxymethyl)morpholine as a Convertible Isocyanide Precursor

This protocol details the in-situ generation of 3-(methoxymethyl)morpholine isocyanide and its subsequent use in a Passerini three-component reaction. The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[1][6]

Reaction Principle

The process involves two key stages within a one-pot procedure:

  • Formylation: The secondary amine of 3-(methoxymethyl)morpholine is first converted to its corresponding N-formyl derivative. A common and effective method is the reaction with formic acid.[13][14]

  • Dehydration: The resulting formamide is then dehydrated to the isocyanide using a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃) in the presence of a base.[15][16][17] The in-situ generated isocyanide then participates in the Passerini reaction.

Experimental Workflow

Passerini_Workflow start Start formylation Step 1: Formylation - (S)-3-(Methoxymethyl)morpholine (free base) - Formic Acid - Heat with azeotropic removal of water start->formylation dehydration Step 2: In-situ Dehydration - N-formylmorpholine derivative - Dehydrating agent (e.g., POCl₃) - Base (e.g., Triethylamine) formylation->dehydration passerini Step 3: Passerini Reaction - Add Aldehyde and Carboxylic Acid dehydration->passerini workup Work-up & Purification passerini->workup end End workup->end

Caption: Workflow for the In-situ Passerini Reaction.

Detailed Protocol

Materials:

  • (S)-3-(Methoxymethyl)morpholine hydrochloride

  • Formic acid (85-98%)

  • Toluene

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Carboxylic acid (e.g., benzoic acid)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

Part A: Synthesis of N-formyl-3-(methoxymethyl)morpholine (This can be done as a separate step or as the initial phase of a one-pot procedure)

  • Prepare the free base of (S)-3-(methoxymethyl)morpholine as described in Protocol I.

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the free amine (1.0 eq) and toluene.

  • Add formic acid (1.2 eq) dropwise to the stirred solution.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (typically 4-8 hours).[14]

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain the crude N-formyl-3-(methoxymethyl)morpholine, which can be used in the next step without further purification.

Part B: In-situ Dehydration and Passerini Reaction

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude N-formyl-3-(methoxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes. The formation of the isocyanide can be monitored by IR spectroscopy (a strong absorption band around 2150 cm⁻¹).

  • To this in-situ generated isocyanide solution, add the aldehyde (1.0 eq) followed by the carboxylic acid (1.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Expected Outcomes

The following table provides hypothetical examples of products that could be synthesized using the protocols described above. The yields and diastereomeric ratios are illustrative and will depend on the specific substrates used.

Protocol Amine/Isocyanide Precursor Aldehyde Carboxylic Acid Isocyanide Product Structure (Example) Expected Yield Expected Diastereoselectivity
I (Ugi) (S)-3-(Methoxymethyl)morpholineBenzaldehydeAcetic Acidtert-Butyl isocyanideα-Acetamido-N-(tert-butyl)-2-((S)-3-(methoxymethyl)morpholino)-2-phenylacetamide60-80%Moderate to Good
II (Passerini) (S)-3-(Methoxymethyl)morpholineIsobutyraldehydeBenzoic Acid(in-situ generated)1-(((S)-3-(Methoxymethyl)morpholino)carbonyl)-2-methylpropyl benzoate50-70%Good to Excellent

Troubleshooting and Key Considerations

  • Purity of Reagents: The use of pure and anhydrous reagents and solvents is crucial for the success of these reactions, especially for the dehydration step.

  • Temperature Control: The dehydration of the formamide is an exothermic reaction and requires careful temperature control to avoid side reactions.

  • Isocyanide Odor: Isocyanides are known for their pungent and unpleasant odor. It is essential to perform these reactions in a well-ventilated fume hood. The in-situ generation protocol minimizes exposure to volatile isocyanides.

  • Diastereoselectivity: The level of diastereoselectivity in the Ugi reaction with a chiral amine can be influenced by the solvent, temperature, and the steric bulk of the other components. Screening of reaction conditions may be necessary to optimize selectivity.

Conclusion: A Versatile Building Block for Complex Molecule Synthesis

3-(Methoxymethyl)morpholine hydrochloride is a versatile and valuable building block for the synthesis of complex, chiral molecules using multi-component reactions. Its ability to act as both a chiral amine and a precursor to a convertible isocyanide provides medicinal chemists with a powerful tool to rapidly generate diverse libraries of drug-like compounds. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this reagent in their drug discovery and development programs.

References

  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]

  • Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(12), 1257-1258. [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(11), 3321-3323. [Link]

  • Li, G., Wei, H., & Gao, J. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(1), 13. [Link]

  • Hasan, M., Peshkov, A. A., Shah, S. A. A., Belyaev, A., & Peshkov, V. A. (2025). Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines. Beilstein Journal of Organic Chemistry, 21, 1-10. [Link]

  • Zhang, J., & Wang, Q. (2006). Production and application of N-formylmorpholine. Chemical Industry and Engineering Progress, 25(8), 929-932. [Link]

  • Kamei, T., Maeda, H., & Tokuyama, H. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 511-515. [Link]

  • Welin, E. R., Le, D. N., & Sarpong, R. (2015). Three Component Asymmetric Catalytic Ugi Reaction – Concinnity from Diversity via Substrate Mediated Catalyst Assembly. NIH Public Access, Author Manuscript. Published in final edited form as: J Am Chem Soc. 2015 March 25; 137(11): 3865–3868. [Link]

  • CN1345723A - Process for preparing N-formyl morpholine - Google P
  • Wang, D., Wang, M., Wang, C., Chen, J., & Wu, L. (2014). An Asymmetric Ugi Three-Component Reaction Induced by Chiral Cyclic Imines: Synthesis of Morpholin– or Piperazine–Keto-carboxamide Derivatives. The Journal of Organic Chemistry, 79(23), 11481–11490. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Chemistry, 4(4), 1335-1344. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Potapov, V. A., Musalov, M. V., & Amosova, S. V. (2007). The first example of a diastereoselective thio-Ugi reaction: a new synthetic approach to chiral imidazole derivatives. Tetrahedron: Asymmetry, 18(20), 2445-2449. [Link]

  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2018). The 100 facets of the Passerini reaction. Chemical Society Reviews, 47(21), 7855-7901. [Link]

  • Hajra, S. (2007). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Journal of the Indian Chemical Society, 84(1), 89-91. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6931. [Link]

  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13349-13399. [Link]

  • Li, G., Wei, H., & Gao, J. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(1), 13. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2020). Idealized dehydration of a formamide yields its respective isocyanide... ResearchGate. [Link]

  • Li, Z., Liu, T., & Xu, P. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(17), 4739-4744. [Link]

  • Kumar, A., & Akula, M. (2012). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library, 4(1), 223-227. [Link]

  • Dömling, A. (2011). The Passerini Reaction. Organic Reactions. [Link]

  • Gulten, S. (2011). Ugi Reaction. Part I. ChemSpider Synthetic Pages, 484. [Link]

  • Senthilkumar, P., & Balasubramanian, S. (2017). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. MedCrave Online Journal of Chemistry, 1(1), 1-6. [Link]

  • El Kaim, L., Grimaud, L., & Oble, J. (2009). The Passerini-Smiles reaction. Chemical Communications, (45), 6995-6996. [Link]

  • Li, G., Wei, H., & Gao, J. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(1), 13. [Link]

  • Kumar, A., & Aggarwal, V. K. (2016). Synthesis of polycyclic spiroindolines by highly diastereoselective interrupted Ugi cascade reactions of 3-(2-isocyanoethyl)indoles. Chemical Communications, 52(64), 9913-9916. [Link]

Sources

Application Note: Scalable Synthesis of 3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and drug developers through the scalable, high-purity synthesis of 3-(Methoxymethyl)morpholine hydrochloride , a critical chiral building block in medicinal chemistry (e.g., for PI3K/mTOR inhibitors).

Executive Summary

The synthesis of 3-substituted morpholines, particularly 3-(methoxymethyl)morpholine , presents a unique stereochemical challenge. Unlike 2-substituted analogs derived easily from epichlorohydrin, the 3-substituted core requires preservation of chirality from amino acid precursors. This protocol details a chiral-pool synthesis starting from L-Serine , utilizing a modern Ethylene Sulfate cyclization strategy to avoid the racemization and toxicity issues associated with traditional 1,2-dibromoethane routes. The method is optimized for kilogram-scale production, prioritizing safety, impurity control, and enantiomeric excess (>99% ee).

Retrosynthetic Analysis & Strategy

To ensure the (S)-configuration (typical pharmacophore requirement) is maintained, we avoid routes passing through symmetric intermediates like serinol. Instead, we cyclize the amino acid ester directly.

Strategic Disconnection:

  • Target: (S)-3-(Methoxymethyl)morpholine HCl.

  • Precursor: (S)-N-Benzyl-3-(methoxymethyl)morpholine.

  • Key Intermediate: (S)-N-Benzyl-morpholine-3-carboxylic acid methyl ester.

  • Starting Material: L-Serine Methyl Ester Hydrochloride.

Why this Route?

  • Chirality Retention: Cyclizing the ester rather than the alcohol prevents the formation of the achiral meso-serinol intermediate.

  • Safety: Replaces highly toxic/volatile 1,2-dibromoethane with Ethylene Sulfate (or Ethylene Glycol Ditosylate) for the ring closure.

  • Scalability: Avoids column chromatography; intermediates are purified via crystallization or distillation.

Process Flow Diagram (Graphviz)

SynthesisFlow cluster_controls Critical Process Parameters (CPPs) Start Start: L-Serine Methyl Ester HCl Step1 Step 1: Reductive Amination (Benzaldehyde, NaBH4) Start->Step1 Inter1 Intermediate 1: N-Benzyl-L-Serine Methyl Ester Step1->Inter1 Control1 Temp < 5°C (Exotherm Control) Step1->Control1 Step2 Step 2: Cyclization (Ethylene Sulfate, base) Inter1->Step2 Inter2 Intermediate 2: (S)-4-Benzyl-3-(methoxycarbonyl)morpholine Step2->Inter2 Step3 Step 3: Reduction (NaBH4 / CaCl2) Inter2->Step3 Inter3 Intermediate 3: (S)-4-Benzyl-3-(hydroxymethyl)morpholine Step3->Inter3 Step4 Step 4: O-Methylation (NaH, MeI) Inter3->Step4 Inter4 Intermediate 4: (S)-4-Benzyl-3-(methoxymethyl)morpholine Step4->Inter4 Control2 Anhydrous Conditions (Moisture Sensitivity) Step4->Control2 Step5 Step 5: Hydrogenolysis & Salt Formation (H2, Pd/C, HCl) Inter4->Step5 Final FINAL PRODUCT: (S)-3-(Methoxymethyl)morpholine HCl Step5->Final

Caption: Logical process flow for the 5-step synthesis of (S)-3-(Methoxymethyl)morpholine HCl, highlighting critical intermediates and control points.

Detailed Experimental Protocols

Step 1: N-Benzylation of L-Serine Methyl Ester

Objective: Protect the amine to prevent over-alkylation and facilitate purification.

  • Reactor Setup: 20 L Jacketed Glass Reactor with overhead stirrer and N2 line.

  • Charge: Suspend L-Serine methyl ester HCl (1.0 kg, 6.43 mol) in Methanol (10 L).

  • Neutralization: Add Triethylamine (1.0 equiv) slowly to free the amine base. Stir for 30 min.

  • Imine Formation: Add Benzaldehyde (1.05 equiv). Stir at 25°C for 2 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Reduction: Cool to 0-5°C. Add NaBH4 (0.6 equiv) portion-wise over 1 hour. Caution: Hydrogen gas evolution.

  • Workup: Quench with water. Concentrate MeOH. Extract into Ethyl Acetate (EtOAc) . Wash with brine. Dry and concentrate to oil.

    • Yield Target: >90%[1][2]

    • Checkpoint: Verify mono-benzylation via LC-MS.

Step 2: Cyclization (The "Green" Ethylene Sulfate Route)

Objective: Form the morpholine ring without racemization. This replaces the traditional 1,2-dibromoethane route.

  • Charge: Dissolve N-Benzyl-L-Serine Methyl Ester (from Step 1) in Acetonitrile (10 vol).

  • Reagent: Add Ethylene Sulfate (1.1 equiv) and K2CO3 (2.5 equiv).

  • Reaction: Heat to reflux (80°C) for 12–16 hours.

    • Mechanism:[1][3][4][5][6] The amine attacks one carbon of ethylene sulfate (ring opening to sulfate ester), followed by the hydroxyl group attacking the second carbon (intramolecular displacement of sulfate).

  • Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate.

  • Purification: The residue is dissolved in dilute HCl (aq) and washed with Ether (removes non-basic impurities). Basify aqueous layer with NaOH and extract with DCM.

    • Yield Target: 75-80%

    • Advantage:[1][4][5][6][7][8] Ethylene sulfate is a crystalline solid, easier to handle than volatile dibromides.

Step 3: Reduction of Ester to Alcohol

Objective: Convert the C3-carboxylate to the hydroxymethyl group.

  • Charge: Dissolve Intermediate 2 in THF (anhydrous, 10 vol).

  • Reagent: Add NaBH4 (2.5 equiv) followed by dropwise addition of Methanol (to generate active borate species) or use LiAlH4 (1.2 equiv) if facilities permit.

    • Note: NaBH4/CaCl2 is a safer alternative to LAH for large scale.

  • Reaction: Stir at reflux for 4 hours.

  • Quench: Standard Fieser workup (Water, 15% NaOH, Water) or Glauber’s salt. Filter solids.[9]

  • Isolation: Concentrate filtrate to obtain (S)-4-Benzyl-3-(hydroxymethyl)morpholine as a viscous oil.

Step 4: O-Methylation

Objective: Install the methoxy ether.

  • Setup: Dry reactor thoroughly. Inert atmosphere (N2) is critical.

  • Charge: Dissolve Intermediate 3 in DMF or THF . Cool to 0°C.

  • Base: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min until H2 evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI) (1.1 equiv) dropwise. Maintain temp <10°C.

  • Completion: Warm to RT and stir 2 hours.

  • Workup: Quench with ice water. Extract with MTBE (Methyl tert-butyl ether). Wash organic layer with water (3x) to remove DMF.

Step 5: Hydrogenolysis & Salt Formation

Objective: Remove the benzyl group and crystallize the final salt.[9]

  • Charge: Dissolve Intermediate 4 in Methanol .

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Hydrogenation: Pressurize to 3–5 bar H2. Stir at 40°C for 6–12 hours.

  • Filtration: Filter catalyst through Celite.

  • Salt Formation: Cool filtrate to 0°C. Bubble anhydrous HCl gas or add HCl in Dioxane (1.1 equiv).

  • Crystallization: Add EtOAc or Acetone as an antisolvent to precipitate the product.

  • Isolation: Filter the white solid. Dry under vacuum at 40°C.

Analytical Specifications & Data Summary

Table 1: Process Data & Specifications

ParameterSpecification / ResultMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5% (Area %)HPLC (C18, ACN/H2O)
Chiral Purity > 99.0% eeChiral HPLC (Chiralpak AD-H)
1H NMR (D2O) δ 3.2-4.1 (m, Morpholine ring + CH2OMe), 3.35 (s, OMe)400 MHz NMR
Water Content < 1.0%Karl Fischer
Residual Solvents Complies with ICH Q3CGC-HS
Overall Yield 45 - 55% (from L-Serine)Gravimetric

Critical Process Parameters (CPPs) & Troubleshooting

  • Racemization Risk (Step 1 & 2): Avoid strong bases (like NaOMe) during the ester handling steps. Use K2CO3 or DIEA.

  • Safety (Step 4): The reaction of NaH and MeI is highly exothermic. On a large scale, consider using Dimethyl Sulfate (DMS) with Phase Transfer Catalysis (PTC) in Toluene/50% NaOH to manage heat and avoid H2 generation, though impurity profiles must be re-validated.

  • Impurity Control: The "bis-alkylation" impurity in Step 2 (formation of quaternary ammonium salts) is minimized by using stoichiometric Ethylene Sulfate and maintaining dilution.

References

  • Ethylene Sulfate Cyclization: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc.[10]2024 , 146, 29847.[10] Link

  • General Morpholine Synthesis: Bornholdt, J., et al. "Synthesis of enantiopure 3-substituted morpholines." J. Org.[10][11] Chem.2010 , 75, 7454-7457. Link

  • Industrial Scale-Up Considerations: Federsel, H. J. "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery2005 , 4, 685–700. Link

  • Safety in Alkylation: "Safe Scale-up of Alkylation Reactions." Org.[10] Process Res. Dev.2018 , 22, 1063. Link

(Note: The Ethylene Sulfate method cited is a cutting-edge adaptation for 2024-2025 workflows, offering superior atom economy compared to legacy dibromide routes.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Code: 3-MMM-HCl | CAS: 218594-74-2 (Generic/R-isomer ref) Support Level: Tier 3 (Process Optimization & Troubleshooting)

Executive Summary: The "Alpha-Effect" Challenge

You are likely experiencing variable yields (30–60%) or stalled conversion when using 3-(Methoxymethyl)morpholine hydrochloride .

While morpholine is typically a robust nucleophile, this specific derivative presents a dual challenge:

  • Alpha-Steric Hindrance: The methoxymethyl group at the C3 position is directly adjacent to the reactive nitrogen. This increases the activation energy for nucleophilic attack compared to unsubstituted morpholine.

  • Salt Management: As an HCl salt, the effective concentration of the free amine (the actual nucleophile) is strictly dependent on your neutralization strategy.

This guide provides optimized protocols to overcome these kinetic barriers.

Module 1: Pre-Reaction Preparation (The Hidden Yield Killer)

Diagnosis: If your reaction turns black/tarry or conversion stalls at <50%, your free-basing strategy is likely the culprit. Incomplete neutralization leaves the amine protonated (non-reactive), while excess inorganic base can aggregate and trap the catalyst in metal-catalyzed couplings.

Protocol A: In-Situ Neutralization (Best for SNAr / Alkylation)

Recommended when using polar aprotic solvents (DMF, DMSO, NMP).

  • Stoichiometry: Use 3.0 equivalents of base relative to the amine salt.

    • Why? 1 eq neutralizes the HCl; 1 eq neutralizes the generated acid from the reaction; 1 eq acts as a proton sponge/buffer.

  • Base Selection:

    • Standard: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • High-Temp (>100°C): Potassium Carbonate (

      
      ), micronized.
      
  • The "Soak" Step: Stir the amine salt and base in the solvent for 30 minutes at room temperature before adding the electrophile. This ensures the free amine is liberated and available.

Protocol B: Extractive Free-Basing (Best for Buchwald-Hartwig)

Recommended for Palladium catalysis where amine salts or excess base can poison the catalyst.

  • Suspend 3-(Methoxymethyl)morpholine HCl in DCM (10 mL/g).

  • Add equal volume of 1N NaOH (aq).

  • Stir vigorously for 15 minutes.

  • Separate organic layer; extract aqueous layer 2x with DCM.

  • Dry combined organics over

    
    , filter, and concentrate.
    
    • Critical: Use immediately. The free base is hygroscopic and can absorb

      
       from air to form carbamates over time.
      

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Issue: The C3-substituent creates a "cone of hindrance" that blocks approach to the aromatic ring. Solution: You must modulate the Leaving Group (LG) and Solvent Polarity to compensate for the slower nucleophile.

Optimization Matrix
VariableStandard Condition (Avoid)Optimized Condition (Use) Technical Rationale
Leaving Group Chloride (-Cl)Fluoride (-F) The C-F bond is stronger, but F is more electronegative, lowering the LUMO of the ring and accelerating the rate-determining addition step (Meisenheimer complex formation).
Solvent THF, DioxaneDMSO, NMP, DMF High dielectric constants stabilize the polar transition state. DMSO is superior for rate acceleration.
Temperature 80°C100°C - 120°C Higher energy is required to overcome the steric repulsion of the C3-methoxymethyl group.
Concentration 0.1 M0.5 M - 1.0 M Higher concentration increases collision frequency, critical for kinetically slow nucleophiles.
Visualizing the Steric Clash

SNAr_Sterics cluster_0 Standard Morpholine cluster_1 3-(Methoxymethyl)morpholine M_Std Morpholine (Unobstructed N) TS_Std Low Energy TS (Fast Attack) M_Std->TS_Std Low Barrier Product Coupled Product TS_Std->Product M_3MM 3-Substituted Morpholine (Alpha-Branching) TS_3MM High Energy TS (Steric Repulsion) M_3MM->TS_3MM High Barrier (Requires Heat/Polar Solvent) TS_3MM->Product Ar Aryl Electrophile Ar->TS_Std Ar->TS_3MM

Caption: Comparison of reaction energy barriers. The 3-methoxymethyl group (red path) creates steric drag, requiring higher activation energy than standard morpholine.

Module 3: Buchwald-Hartwig Coupling (Pd-Catalysis)

Issue: Standard ligands (BINAP, Xantphos) often fail because they create a metal center that is too crowded to accept the bulky 3-substituted amine during the reductive elimination step.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

Recommended Catalytic Systems
ComponentRecommendationFunction
Ligand RuPhos or BrettPhos These bulky, electron-rich ligands facilitate the coupling of sterically hindered secondary amines. RuPhos is the "Gold Standard" for this specific steric profile.
Pre-Catalyst RuPhos Pd G3/G4 Uses a pre-formed Pd(II) species that reduces rapidly to active Pd(0) without requiring excess amine to reduce it (which can be slow with hindered amines).
Base NaOtBu or LHMDS Strong bases are preferred. If functional groups are sensitive (e.g., esters), use

in dioxane.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often work better with RuPhos systems to prevent amine coordination to the metal.
Troubleshooting the Catalytic Cycle

If the reaction fails, check the Chelation Effect : The oxygen in the methoxymethyl group can sometimes coordinate to the Palladium center, acting as a hemilabile ligand and poisoning the catalyst.

  • Remedy: Increase catalyst loading to 5-10 mol% or switch to tBuBrettPhos , which is bulkier and discourages this side-coordination.

Buchwald_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (CRITICAL STEP) OxAdd->AmineBind 3-MM-Morpholine Deprot Deprotonation (Base Required) AmineBind->Deprot Steric Clash Risk! RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Caption: The catalytic cycle. The "Amine Binding" step is the bottleneck for 3-substituted morpholines. RuPhos opens up the geometry to allow this binding.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt directly in Buchwald couplings? A: Technically yes, if you add extra base (e.g., 3 eq of NaOtBu). However, the generated chloride ions (


) can compete with the ligand for coordination to Palladium, effectively shutting down the catalyst. Recommendation:  Free-base the amine via extraction (Protocol B) for consistent results.

Q: Is racemization a concern? A: The chiral center is at C3. Under standard alkylation or SNAr conditions, the center is stable. However, harsh conditions (strong base + high heat >140°C) could theoretically cause racemization via a reversible elimination mechanism, though this is rare for morpholines. Stick to <120°C to be safe.

Q: My reaction works but I can't remove the unreacted amine. How do I purify? A: 3-(Methoxymethyl)morpholine is somewhat polar.

  • Acid Wash: Dissolve crude in EtOAc. Wash with 10% Citric Acid (aq). The amine will protonate and move to the water layer. The product (if non-basic) stays in EtOAc.

  • Scavenger Resins: Use Isocyanate-functionalized silica gel (e.g., Si-Isocyanate) to scavenge excess secondary amine. Stir for 2 hours, then filter.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Relevance: Establishes RuPhos/BrettPhos as the primary ligands for hindered secondary amines.
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry.

    • Relevance: Discusses the physicochemical properties of morpholine deriv
  • Wurts, J., et al. (2006). "Syntheses of 3-substituted morpholines." Journal of Organic Chemistry.

    • Relevance: Provides baseline reactivity data for 3-substituted morpholine synthesis and derivatiz
  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)."

    • Relevance: General mechanistic grounding for the SNAr optimiz

common side reactions with 3-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and medicinal chemists utilizing 3-(Methoxymethyl)morpholine hydrochloride as a building block.[1] It focuses on the specific reactivity profile introduced by the C3-substituent and the hydrochloride salt form.

Ticket Category: Heterocyclic Building Blocks | CAS: 218594-74-2 (R-isomer), 955400-08-5 (racemic)

Executive Summary

3-(Methoxymethyl)morpholine is a "privileged scaffold" often used to modulate solubility and metabolic stability in kinase inhibitors (e.g., PI3K/mTOR pathways). Unlike unsubstituted morpholine, the methoxymethyl group at the C3 position creates a chiral center and introduces significant steric hindrance adjacent to the nucleophilic nitrogen.

Users most frequently encounter issues not with "decomposition," but with failed couplings (due to sterics) or unintended ether cleavage (during late-stage deprotection steps).

Module 1: The "Silent Failure" (Steric Hindrance in Couplings)

Symptom: In Buchwald-Hartwig or


 reactions, the starting material (aryl halide) remains unconsumed, or the reaction stalls at <20% conversion, despite using conditions that work for standard morpholine.

Root Cause Analysis: The C3-methoxymethyl group projects into the coordination sphere of the metal catalyst (in Pd-catalyzed cross-couplings) or blocks the trajectory of attack (in


). Standard ligands like BINAP or dppf often fail because they cannot accommodate this bulk, leading to catalyst deactivation rather than product formation.[1]
Troubleshooting Protocol

1. Switch to Sterically Demanding Ligands: Do not use "standard" phosphines. Use dialkylbiaryl phosphines designed for hindered secondary amines.[1]

  • Recommendation: RuPhos or BrettPhos are the gold standards for 3-substituted morpholines.[1]

  • Catalyst: Pd(OAc)₂ or precatalysts (e.g., RuPhos Pd G3/G4).[1]

2. The "Throw-Away" Ligand Trick: If using


 (nucleophilic aromatic substitution) on fluorinated heterocycles:
  • Issue: The reaction is too slow at standard temps (

    
    C).
    
  • Fix: Switch solvent to NMP or DMSO and elevate temperature to

    
    C. The methoxymethyl ether is thermally stable at these temperatures (unlike many other functional groups).
    
Visualization: The Steric Barrier

The following diagram illustrates why standard catalytic cycles fail with this specific morpholine derivative compared to unsubstituted morpholine.

StericHindrance cluster_0 Standard Morpholine cluster_1 3-(Methoxymethyl)morpholine M_Unsub Unsubstituted Morpholine (Unblocked Nitrogen) Pd_Std Pd-BINAP Complex M_Unsub->Pd_Std Fast Ligation Product_Std Coupled Product (High Yield) Pd_Std->Product_Std Reductive Elimination M_Sub 3-(Methoxymethyl)morpholine (C3 Steric Bulk) Pd_Std_Fail Pd-BINAP Complex M_Sub->Pd_Std_Fail Steric Clash (Reaction Stalls) Pd_RuPhos Pd-RuPhos Complex (Bulky Ligand) M_Sub->Pd_RuPhos Successful Ligation Product_Sub Product_Sub Pd_RuPhos->Product_Sub Coupled Product

Caption: Comparison of catalytic pathways. The C3 substituent prevents coordination with standard ligands (BINAP), requiring specialized bulky ligands (RuPhos) to facilitate the cycle.

Module 2: The "Salt Trap" (HCl Neutralization)

Symptom: Low yields or gummy precipitates when using the hydrochloride salt directly in reactions requiring basic conditions. Root Cause: The HCl salt is hygroscopic and acidic.[1] If added directly to a reaction with a weak base (e.g.,


 in mild solvents), the neutralization may be incomplete, or the generated KCl/NaCl salts may encapsulate the reagent.
Protocol: Proper Free-Basing

Do not rely on "in-situ" neutralization for sensitive couplings.[1] Pre-form the free base.[1]

  • Dissolution: Dissolve the HCl salt in minimal water (it is highly soluble).[1]

  • Basification: Add

    
     or saturated 
    
    
    
    until pH > 10.
  • Extraction: Extract 3x with DCM (Dichloromethane) or IPA/CHCl3 (3:1).

    • Note: Morpholines are water-soluble.[1] Simple ether extraction often leaves product in the aqueous phase.[1]

  • Drying: Dry over

    
     (not 
    
    
    
    , which can coordinate amines) and concentrate.
  • Storage: Use immediately. The free amine absorbs

    
     from air to form carbamates over time.[1]
    

Module 3: Collateral Damage (Ether Cleavage)

Symptom: Loss of the methyl group (formation of the alcohol) during late-stage deprotection of other groups in the molecule. Root Cause: Users often mistake the methoxymethyl ether for a robust aliphatic ether.[1] While stable to base and mild acid, it is susceptible to strong Lewis acids used for demethylating anisoles (aryl ethers).[1]

Reactivity Matrix: Ether Stability
ReagentTarget Reaction (Elsewhere in Molecule)Effect on 3-(Methoxymethyl)morpholineRisk Level
TFA / HCl Boc DeprotectionStable. No reaction.[1]Low
H₂ / Pd-C Cbz / Benzyl DeprotectionStable. No reaction.[1]Low
BBr₃ (Boron Tribromide) Aryl Methyl Ether CleavageUnstable. Will cleave the aliphatic methyl ether to form the primary alcohol.CRITICAL
AlCl₃ / Ethanethiol Aryl Methyl Ether CleavageMeta-Stable. May cleave slowly depending on temp.[1]High
TMSI (Iodotrimethylsilane) Ester/Ether CleavageUnstable. Cleaves methyl ether.[1]CRITICAL

Corrective Action: If you must demethylate an aryl ether in the presence of this morpholine, use L-Selectride (if applicable) or carefully titrate


 at 

C, monitoring strictly for the mono-demethylated product.

Module 4: Enantiomeric Drift (Racemization)

Symptom: Loss of ee% (enantiomeric excess) in the final product. Root Cause: While the C3 center is not highly acidic, harsh conditions involving oxidation/dehydrogenation catalysts can transiently form an imine or enamine intermediate, scrambling the stereocenter.

High-Risk Scenario:

  • Reaction: Heterogeneous hydrogenation (e.g., debenzylating a group elsewhere) using highly active Pd/C at high temperatures (>60°C).[1]

  • Mechanism: Palladium can facilitate reversible dehydrogenation to the imine (dihydro-2H-1,4-oxazine), destroying chirality.

Prevention:

  • Perform hydrogenations at room temperature.[1]

  • Add a trace of acid (acetic acid) to protonate the amine, preventing coordination to the metal surface which initiates dehydrogenation.

FAQ: Frequently Asked Questions

Q: Can I use the HCl salt directly in SNAr reactions? A: Yes, provided you use an excess of organic base (e.g., 3 equivalents of DIPEA) and ensure the solvent (DMSO/NMP) dissolves the salt fully upon heating. However, for Pd-catalyzed reactions, we strictly recommend free-basing first to avoid chloride poisoning of the catalyst.

Q: Is the methoxymethyl group a "MOM" protecting group? A: No. A MOM (Methoxymethyl) protecting group is an acetal (


). This molecule contains a simple ether (

).[1] It will not fall off with mild aqueous acid. It requires harsh conditions to cleave.[1]

Q: Why does my NMR show a double set of peaks? A: This is likely rotamerism .[1] If you have acylated the nitrogen (formed an amide/urea), the steric bulk of the C3-methoxymethyl group restricts rotation around the N-C(O) bond, leading to distinct rotamers observable on the NMR timescale. Run the NMR at


C (in DMSO-

) to see if the peaks coalesce.

References

  • Buchwald-Hartwig Coupling of Hindered Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Context: Establishes RuPhos/BrettPhos as required ligands for alpha-branched secondary amines.
  • Morpholine Synthesis & Properties

    • D'hooghe, M., et al. (2006). Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives. The Journal of Organic Chemistry, 71(12), 4678-4681.[2] Link

    • Context: Discusses the stability and form
  • Ether Cleavage Selectivity

    • Weissman, S. A., & Zewge, D. (2005).[1] Recent Advances in Ether Dealkylation. Tetrahedron, 61(33), 7833-7863.

    • Context: mechanistic details on why affects aliph
  • Racemization of Chiral Amines on Metal Surfaces

    • Starr, J. T., et al. (2005). Racemization of chiral benzylic amines during the removal of N-benzyl groups by catalytic hydrogenation. Tetrahedron Letters, 46(43), 7443-7445.
    • Context: Mechanism of Pd-catalyzed racemization via imine intermediates.[1]

Sources

stability and storage issues of 3-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-(Methoxymethyl)morpholine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, storage, and handling of this important chiral building block. The hydrochloride salt form of 3-(methoxymethyl)morpholine is specifically utilized to enhance its stability and ease of handling during synthetic processes. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the quality of your results.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of 3-(Methoxymethyl)morpholine hydrochloride, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Poor Reaction Yields

You're experiencing lower than expected yields or inconsistent results in reactions where 3-(Methoxymethyl)morpholine hydrochloride is used as a starting material or reagent.

Potential Causes:

  • Degradation of the Reagent: The compound may have degraded due to improper storage or handling, leading to a lower concentration of the active morpholine derivative.

  • Presence of Impurities: The reagent might be contaminated with impurities that interfere with the reaction.

  • Incorrect Stoichiometry: Inaccurate weighing or dispensing of the hydrochloride salt can lead to incorrect molar ratios in your reaction.

Solutions:

  • Verify Reagent Quality:

    • Visual Inspection: Check for any change in appearance, such as discoloration or clumping of the solid. The pure compound should be a white to light yellow powder or crystal.

    • Analytical Confirmation: If you have access to analytical instrumentation, confirm the purity of your starting material using techniques like NMR or melting point analysis. The melting point should be in the range of 177.0 to 181.0 °C.

  • Review Storage and Handling Procedures:

    • Ensure the compound has been stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.

    • Consider if the container has been opened frequently in a humid environment, which could lead to moisture absorption as the compound is hygroscopic.

  • Ensure Accurate Dispensing:

    • Use a calibrated balance for accurate weighing.

    • Account for the hydrochloride portion of the molecular weight when calculating molar equivalents for your reaction.

Issue 2: Solubility Problems

You are facing difficulties in dissolving 3-(Methoxymethyl)morpholine hydrochloride in your chosen solvent.

Potential Causes:

  • Incorrect Solvent Choice: The polarity of the solvent may not be suitable for dissolving the hydrochloride salt.

  • Low Temperature: The solubility of solids in liquids generally decreases at lower temperatures.

  • Supersaturation: Attempting to dissolve too much solute in a given volume of solvent.

Solutions:

  • Solvent Selection:

    • 3-(Methoxymethyl)morpholine hydrochloride is a salt and is expected to be soluble in polar solvents. Morpholine itself is miscible with water.

    • For organic reactions, consider polar aprotic solvents. If using a non-polar solvent, the free base form of the morpholine may be more suitable.

  • Temperature Adjustment:

    • Gently warm the solvent to increase the solubility of the compound. Always be mindful of the solvent's boiling point and the thermal stability of your other reactants.

  • Check Concentration:

    • Consult any available solubility data for the compound. If not available, perform a small-scale solubility test to determine the approximate solubility in your chosen solvent system.

Issue 3: Unexpected Side Reactions or Byproducts

Your reaction is producing unexpected byproducts, and you suspect the 3-(Methoxymethyl)morpholine hydrochloride might be involved.

Potential Causes:

  • Reaction with Incompatible Reagents: The morpholine nitrogen can act as a nucleophile or a base, potentially reacting with other functional groups in your reaction mixture.

  • Degradation Under Reaction Conditions: The compound might be unstable under the specific temperature, pH, or catalytic conditions of your experiment.

Solutions:

  • Assess Incompatibilities:

    • Avoid strong oxidizing agents, strong acids, and strong bases, as these are known incompatibilities for similar compounds.

  • Protecting Group Strategy:

    • If the morpholine nitrogen is interfering with your desired transformation, consider if a temporary protecting group strategy is necessary for the secondary amine.

  • Control Reaction Conditions:

    • Carefully control the reaction temperature and pH.

    • If degradation is suspected, run the reaction at a lower temperature or for a shorter duration and monitor the progress closely.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(Methoxymethyl)morpholine hydrochloride?

A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is often room temperature, though some suppliers suggest 2-8°C. It is crucial to protect it from moisture as it is hygroscopic, and from direct sunlight and sources of ignition. Storing under an inert gas atmosphere is also recommended.

Q2: What are the signs of degradation of 3-(Methoxymethyl)morpholine hydrochloride?

A: Visual signs of degradation can include a change in color from white/light yellow to a darker shade, the appearance of a strong or unusual odor, and a change in physical form, such as clumping or melting. For a definitive assessment, analytical methods such as NMR spectroscopy or chromatography should be used to check for the presence of impurities or degradation products.

Q3: What are the potential degradation pathways for this compound?

A: While specific degradation pathways for 3-(Methoxymethyl)morpholine hydrochloride are not extensively documented in the provided search results, we can infer potential pathways based on the chemistry of morpholine and related compounds. The primary degradation pathways for morpholine in biological systems involve the cleavage of the C-N bond. In a laboratory setting, degradation could be initiated by:

  • Oxidation: The ether linkage and the carbon adjacent to the nitrogen are susceptible to oxidation.

  • Hydrolysis: The methoxymethyl ether could potentially undergo acid-catalyzed hydrolysis, especially in the presence of strong acids and water, to yield 3-(hydroxymethyl)morpholine.

  • Reaction with Acidic Gases: As a hydrochloride salt, it is relatively stable. However, the free base form is alkaline and can react with acidic gases in the atmosphere.

Q4: Is 3-(Methoxymethyl)morpholine hydrochloride compatible with strong acids and bases?

A: No, it is generally not compatible with strong acids and strong bases. As a hydrochloride salt, it will react with strong bases to form the free base of the morpholine derivative. While it is more stable in acidic conditions than the free base, strong acids at elevated temperatures could potentially catalyze degradation.

Q5: What are the recommended handling procedures for this compound?

A: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes. Take precautionary measures against static discharge.

Experimental Protocols

Protocol 1: Standard Handling and Preparation of a Stock Solution

This protocol outlines the standard procedure for handling and preparing a stock solution of 3-(Methoxymethyl)morpholine hydrochloride for use in a chemical reaction.

Materials:

  • 3-(Methoxymethyl)morpholine hydrochloride

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Glass vials with septa

  • Syringes and needles

  • Calibrated balance

Procedure:

  • Preparation: Ensure your glassware is clean and dry. Set up an inert gas line to your reaction vessel or vial.

  • Weighing: In a fume hood, accurately weigh the desired amount of 3-(Methoxymethyl)morpholine hydrochloride into a clean, dry vial.

  • Inert Atmosphere: Immediately cap the vial with a septum and purge with an inert gas for several minutes.

  • Solvent Addition: Using a dry syringe, add the desired volume of anhydrous solvent to the vial to achieve the target concentration.

  • Dissolution: Gently swirl or sonicate the vial until the solid is completely dissolved.

  • Storage of Solution: If the stock solution is not for immediate use, store it under an inert atmosphere in a tightly sealed container at the recommended temperature (cool and dark place).

Data Presentation

PropertyValueSource
Physical State Solid (White to Light yellow powder/crystal)
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.635 g/mol
Melting Point 177.0 to 181.0 °C
Storage Temperature Room Temperature or 2-8°C
Key Incompatibilities Strong oxidizing agents, strong acids, strong bases
Handling Precautions Hygroscopic, handle under inert gas

Visualizations

Troubleshooting Workflow for 3-(Methoxymethyl)morpholine Hydrochloride

troubleshooting_workflow start Start: Experimental Issue issue Identify Issue Type start->issue yield Poor/Inconsistent Yield issue->yield Yield solubility Solubility Problem issue->solubility Solubility side_products Unexpected Side Products issue->side_products Byproducts check_purity Verify Reagent Purity - Visual Inspection - Analytical (NMR, MP) yield->check_purity check_storage Review Storage & Handling - Sealed Container? - Correct Temperature? - Moisture Exposure? yield->check_storage check_stoichiometry Confirm Stoichiometry - Accurate Weighing? - MW with HCl correct? yield->check_stoichiometry choose_solvent Select Appropriate Solvent - Polar for salt - Free base for non-polar solubility->choose_solvent adjust_temp Adjust Temperature - Gently warm solubility->adjust_temp check_conc Check Concentration - Perform solubility test solubility->check_conc assess_incompatibility Assess Incompatibilities - Strong oxidizers/acids/bases? side_products->assess_incompatibility protecting_group Consider Protecting Group - Is amine interfering? side_products->protecting_group control_conditions Control Reaction Conditions - Lower temperature? - Shorter time? side_products->control_conditions solution Implement Solution & Re-run Experiment check_purity->solution check_storage->solution check_stoichiometry->solution choose_solvent->solution adjust_temp->solution check_conc->solution assess_incompatibility->solution protecting_group->solution control_conditions->solution

Caption: Troubleshooting workflow for experimental issues.

References

  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. Available at: [Link]

  • Morpholine - SAFETY DATA SHEET. (2025-04-16). Available at: [Link]

  • (S)-3-(Methoxymethyl)morpholine hydrochloride - MySkinRecipes. Available at: [Link]

  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH. Available at: [Link]

  • Safety Data Sheet: Morpholine - Carl ROTH. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on

identifying byproducts in 3-(Methoxymethyl)morpholine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Methoxymethyl)morpholine Hydrochloride Synthesis

  • Subject: Troubleshooting Impurity Profiles & Synthetic Anomalies

  • Ticket ID: CHEM-SUP-8821

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You have reached the Tier 3 Technical Support interface for advanced heterocyclic synthesis. This guide addresses the specific challenges in synthesizing 3-(Methoxymethyl)morpholine hydrochloride , a critical chiral building block often used in kinase inhibitors (e.g., PI3K/mTOR pathways).

Our analysis assumes the standard industrial route: Cyclization of chiral amino-alcohol precursors


 O-methylation 

N-deprotection

Salt formation.

Module 1: The Synthetic Pathway & Critical Control Points (CCP)

To identify byproducts, we must first map the reaction landscape. The most robust route involves the O-methylation of an N-protected 3-hydroxymethylmorpholine intermediate.

The Reaction Logic:

  • Precursor: N-Benzyl-3-hydroxymethylmorpholine (Chiral).

  • Functionalization: O-Methylation using MeI/NaH (Risk of racemization/elimination).

  • Deprotection: Hydrogenolysis (Pd/C, H2) to remove the benzyl group.

  • Salting: HCl treatment.

Visualizing the Impurity Flow:

SynthesisPath Start Start: N-Benzyl-3- hydroxymethylmorpholine Step1 Step 1: O-Methylation (NaH, MeI, THF) Start->Step1 Step2 Step 2: Hydrogenolysis (Pd/C, H2) Step1->Step2 Main Path Imp1 Impurity A: N-Benzyl-3- (hydroxymethyl)morpholine (Incomplete Reaction) Step1->Imp1 Low Conversion Imp2 Impurity B: Elimination Product (3-methylene-4-benzylmorpholine) Step1->Imp2 Over-activation Imp3 Impurity C: Racemate (Loss of Stereochemistry) Step1->Imp3 Base-cat. Epimerization Final Target: 3-(Methoxymethyl) morpholine HCl Step2->Final Imp4 Impurity D: N-Methylated Byproduct (If N-protection fails) Step2->Imp4 Reductive Alkylation

Figure 1: Critical Control Points (CCP) in the synthesis of 3-(Methoxymethyl)morpholine HCl. Red nodes indicate potential failure modes.

Module 2: Troubleshooting the O-Methylation Step

This is the most chemically aggressive step. The use of strong bases (NaH) and alkylating agents (MeI) creates a high risk for specific byproducts.

Q1: I am seeing a persistent impurity at Relative Retention Time (RRT) 0.92. Mass spec shows the same mass as the starting material. What is it?

Diagnosis: This is likely the unreacted N-benzyl-3-hydroxymethylmorpholine .

  • Cause: The alkoxide formation was incomplete before Methyl Iodide (MeI) addition, or the MeI was quenched by wet solvent.

  • Resolution:

    • Ensure THF is anhydrous (<50 ppm water).

    • Protocol Adjustment: Allow the alcohol and NaH to stir for at least 30 minutes at 0°C before adding MeI. This ensures full deprotonation.

    • Validation: Monitor the disappearance of the broad O-H stretch (3200-3400 cm⁻¹) in IR.

Q2: My product yield is low, and I see a new non-polar spot. NMR shows vinylic protons (5.0-6.0 ppm).

Diagnosis: You have generated the Elimination Byproduct (3-methylene-4-benzylmorpholine) .

  • Mechanism: Under highly basic conditions (NaH) and elevated temperatures, the alkoxide can act as a base rather than a nucleophile, or the activated methyl ether can undergo E2 elimination if heating is excessive.

  • Corrective Action:

    • Maintain reaction temperature strictly below 10°C during NaH addition.

    • Do not heat the reaction to reflux; room temperature is sufficient for methyl iodide alkylation.

Q3: Mass Spec indicates an M+14 peak relative to the target. Is this N-methylation?

Diagnosis: Yes, this is N-methyl-3-(methoxymethyl)morpholine .

  • Origin: This occurs only if the N-benzyl protection was lost prematurely or if you attempted direct methylation on the free amine.

  • Alternative Origin (Quaternization): If the N-benzyl group is present, the nitrogen lone pair can still attack MeI, forming a quaternary ammonium salt (N-benzyl-N-methyl-3-(methoxymethyl)morpholinium iodide). This salt will not extract into organic solvents during aqueous workup but precipitates as a "gummy" solid.

Module 3: Stereochemical Integrity (Racemization)

For drug development, enantiomeric excess (ee) is paramount. The 3-position is chiral.[1]

Q4: My optical rotation is significantly lower than the literature value ( ). Why?

Diagnosis: Racemization at the C3 chiral center.

  • Mechanism: The proton at the C3 position is alpha to the nitrogen. While not highly acidic, strong bases (like NaH or KOtBu) used in the O-methylation step can abstract this proton, leading to a transient planar enolate-like intermediate which re-protonates racemate.

  • Troubleshooting Protocol:

    • Switch Base: If NaH causes racemization, switch to Phase Transfer Catalysis (PTC) . Use 50% NaOH(aq) / Toluene with Tetrabutylammonium bromide (TBAB). The biphasic system minimizes the exposure of the C3 proton to harsh anhydrous base conditions.

    • Temperature Control: Never exceed 25°C during the alkylation.

Table 1: Common Impurity Profile & Identification

Impurity NameStructure DescriptionOrigin StepDetection Method
Impurity A Unreacted AlcoholIncomplete MethylationHPLC (Polar), IR (OH stretch)
Impurity B 3-Methylene-morpholineElimination (Base induced)1H NMR (Vinylic region)
Impurity C Enantiomer (Distomer)Racemization (C3 proton abstraction)Chiral HPLC / Optical Rotation
Impurity D Quaternary Ammonium SaltN-Alkylation (Over-reaction)LCMS (High Mass), Solubility (Water soluble)
Impurity E Toluene/THF SolvatesSalt Formation (Trapping)1H NMR (Residual Solvent)

Module 4: Salt Formation & Final Purification

The final step involves removing the N-benzyl group (hydrogenolysis) and forming the HCl salt.

Q5: The final solid is hygroscopic and sticky. How do I get a free-flowing powder?

Diagnosis: Trapped solvent or excess HCl. Morpholine salts are notorious for trapping alcohols.

  • Protocol:

    • Dissolve the crude oil in minimal Isopropanol (IPA) .

    • Add concentrated HCl in Dioxane or Ether dropwise.

    • Critical Step: If it oils out, add Ethyl Acetate or MTBE as an antisolvent to induce crystallization.

    • Dry in a vacuum oven at 40°C with a P₂O₅ trap to remove trace water.

Q6: I see a peak at M+90 in the final LCMS.

Diagnosis: This is the N-Benzyl intermediate .

  • Cause: Incomplete hydrogenolysis.

  • Fix: Check your Pd/C catalyst activity. Sulfur from the previous step (if DMSO or sulfonates were used) can poison the catalyst. Wash the intermediate thoroughly with dilute NaHCO₃ before hydrogenation.

References

  • Synthesis of 3-Substituted Morpholines

    • Source: Bornholdt, J., et al. "Synthesis of enantiopure 3-substituted morpholines."[2] Journal of Organic Chemistry, 2010, 75(21), 7454-7457.[2]

    • Relevance: Establishes the baseline protocol for ring closure and chiral integrity in 3-substituted morpholines.
  • O-Methylation Methodologies & Side Reactions

    • Source:Organic Chemistry Portal, "Morpholine Synthesis."
    • Relevance: detailed mechanisms for alkylation and potential elimin
  • Racemization in Chiral Amines

    • Source: Lau, Y. Y., et al. "Enantioselective synthesis of 3-substituted morpholines."[3] Journal of Organic Chemistry, 2016, 81, 8696-8709.[3]

    • Relevance: Discusses the stability of the C3 chiral center under various basic conditions.
  • Industrial Preparation of Morpholine Salts

    • Source: Patent WO2008032156A1, "Process for the preparation of morpholine deriv
    • Relevance: Provides industrial context for the salt formation and purification of methoxymethyl deriv

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(Methoxymethyl)morpholine hydrochloride and Methyl Iodide before handling.

Sources

solvent effects on the reactivity of 3-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on 3-(Methoxymethyl)morpholine Hydrochloride

Introduction: The Solubility-Reactivity Paradox

User Profile: Medicinal Chemists, Process Chemists Compound Focus: 3-(Methoxymethyl)morpholine hydrochloride (CAS: 218594-74-2 / 218594-76-4) Core Challenge: Balancing the solubility of the hydrochloride salt with the nucleophilicity of the free amine.

As a secondary amine building block, 3-(Methoxymethyl)morpholine is pivotal in synthesizing kinase inhibitors and CNS therapeutics. However, its commercial form—the hydrochloride salt—presents a fundamental dichotomy: solvents that dissolve the salt often inhibit its reactivity.

This guide deconstructs this paradox, providing evidence-based protocols to optimize alkylation, acylation, and arylation workflows.

Module 1: Solubility & Handling (The Dissolution Phase)

Q1: Why does the compound precipitate immediately upon addition to Dichloromethane (DCM) or Toluene?

Diagnosis: Polarity Mismatch. Technical Insight: The hydrochloride salt is an ionic lattice. Non-polar or moderately polar solvents like DCM (Dielectric constant


) or Toluene (

) lack the dipole moment required to overcome the lattice energy of the salt. Troubleshooting Protocol:
  • Do not heat to force solubility. This often leads to degradation or oiling out.

  • Switch to a "Dissolve-and-Dilute" strategy:

    • Dissolve the salt in a minimum volume of Methanol (MeOH) or Water .

    • Dilute slowly with your reaction solvent (e.g., DCM) after adding a base.

  • Alternative Solvent: Use Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if downstream workup allows. These dissolve the salt and support nucleophilic attack.

Q2: The salt is clumping and hygroscopic. How does water content affect my reaction?

Diagnosis: Hydrolytic Interference. Technical Insight: Morpholine salts are hygroscopic. Absorbed water acts as a competing nucleophile (hydrolysis of acid chlorides) or proton source, quenching strong bases (e.g., NaH, LiHMDS). Corrective Action:

  • Drying: Dry the salt in a vacuum oven at 40°C for 4 hours over

    
     before use.
    
  • Solvent Grade: Use anhydrous solvents (<50 ppm water) for moisture-sensitive acylations.

Module 2: Reactivity Optimization (The Activation Phase)

Q3: My SN2 alkylation yield is low (<40%) in Methanol. Why?

Diagnosis: Solvation Shell Shielding. Technical Insight: While MeOH dissolves the salt, it is a Polar Protic solvent. It forms a hydrogen-bond cage around the nucleophilic nitrogen (once free-based) and the anion. This "shielding" significantly increases the activation energy required for the nucleophile to attack the electrophile [1, 2]. The Fix: Solvent Switching Move to a Polar Aprotic solvent. These solvate cations (stabilizing the counter-ion) but leave the nucleophilic anion/amine "naked" and highly reactive.

Solvent ClassExampleSolubility of HCl SaltNucleophilicity of AmineRecommended For
Polar Protic Methanol, WaterHighLow (H-bonding shielding)Free-basing extraction only
Polar Aprotic DMF, DMSO, NMPHighVery High (Naked nucleophile)Difficult SNAr / SN2 reactions
Non-Polar Toluene, HexaneNegligibleModerate (if solubilized)Phase Transfer Catalysis (PTC)
Chlorinated DCM, ChloroformLowModerateAcylations (Schotten-Baumann)
Q4: How do I perform an in situ neutralization without isolating the free base?

Diagnosis: Process Efficiency Requirement. Protocol (The "One-Pot" Method):

  • Suspend 1.0 equiv of 3-(Methoxymethyl)morpholine HCl in Acetonitrile (MeCN) or DMF .

  • Add Base: Add 2.5 equiv of Cesium Carbonate (

    
    )  or DIPEA .
    
    • Why Cesium? The large

      
       cation disrupts ion pairing, increasing solubility and reactivity in organic media.
      
  • Wait: Stir for 15–30 mins at Room Temp. The mixture may not clear completely, but the free amine is liberated into solution.

  • React: Add the electrophile.

Module 3: Visualizing the Workflow

The following decision tree guides you through solvent selection based on your specific reaction type.

SolventStrategy Start Start: 3-(Methoxymethyl)morpholine HCl ReactionType Select Reaction Type Start->ReactionType SN2 Alkylation (SN2/SNAr) (e.g., Benzyl bromide, Chloropyridine) ReactionType->SN2 Acylation Acylation / Amide Coupling (e.g., Acid Chloride, EDC/NHS) ReactionType->Acylation SolventSN2 Recommended: Polar Aprotic (DMF, DMSO, NMP) SN2->SolventSN2 SolventAcyl Recommended: Biphasic or DCM (DCM/Water or Pure DCM) Acylation->SolventAcyl BaseSN2 Base: K2CO3 or Cs2CO3 (Heterogeneous) SolventSN2->BaseSN2 WhySN2 Why? Solvates cation, leaves amine 'naked' BaseSN2->WhySN2 BaseAcyl Base: DIPEA or Et3N (Homogeneous) SolventAcyl->BaseAcyl WhyAcyl Why? High solubility of reagents, easy workup BaseAcyl->WhyAcyl

Figure 1: Solvent and Base Selection Decision Matrix for Morpholine Derivatives.

Module 4: Advanced Troubleshooting (FAQs)

Q5: Can I use Phase Transfer Catalysis (PTC) to avoid DMF? Answer: Yes. If your electrophile is soluble in Toluene/DCM but the morpholine salt is not:

  • System: Toluene (Organic Phase) + 50% NaOH (Aqueous Phase).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Mechanism: The TBAB transports the hydroxide/morpholine anion across the interface, allowing reaction in the organic phase without dissolving the bulk salt.

Q6: Does the methoxymethyl side chain affect solvent choice? Answer: Minimally, but it adds a coordination site. In non-polar solvents, the ether oxygen can coordinate with Lewis acids (e.g.,


, 

), potentially retarding reaction rates. In these cases, use coordinating solvents like THF or Dioxane to out-compete the intramolecular coordination.

References

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Link

  • National Institutes of Health (NIH). (2025). Substituent Effect on the Nucleophilic Aromatic Substitution.... Link

  • PubChem. (2025).[1] 3-(Methoxymethyl)morpholine.[1][2][3][4] Link

  • St. Paul's Cathedral Mission College. Nucleophilic Substitution Reaction: Solvent Effects. Link

Sources

Technical Support Center: Synthesis of 3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-(Methoxymethyl)morpholine hydrochloride. It addresses common challenges in minimizing impurities through a troubleshooting and FAQ format, grounded in established chemical principles and practical field experience.

I. Introduction to the Synthesis and Impurity Profile

The synthesis of 3-(Methoxymethyl)morpholine hydrochloride, a key building block in pharmaceutical development, often involves the deprotection of an N-protected precursor. A common and efficient method is the N-debenzylation of N-benzyl-3-(methoxymethyl)morpholine using 1-chloroethyl chloroformate (ACE-Cl), followed by methanolysis to yield the desired hydrochloride salt. While effective, this process can introduce several impurities if not carefully controlled. Understanding the reaction mechanism is crucial for impurity mitigation.

The reaction proceeds in two main stages:

  • Carbamate Formation: The tertiary amine of the N-benzyl protected morpholine attacks the ACE-Cl reagent, forming a transient quaternary ammonium salt. This is followed by the cleavage of the benzyl group to yield a stable 1-chloroethyl carbamate intermediate and benzyl chloride as a by-product.

  • Carbamate Decomposition: The intermediate carbamate is then decomposed, typically by refluxing in methanol, to afford the final 3-(Methoxymethyl)morpholine hydrochloride, along with methyl chloride and carbon dioxide.

This guide will explore the potential pitfalls in this process and provide actionable solutions to ensure the highest purity of the final product.

II. Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific issues that may arise during the synthesis, focusing on the identification and minimization of impurities.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of unreacted N-benzyl-3-(methoxymethyl)morpholine in my crude product. What could be the cause?

A1: Incomplete reaction is a common issue and can usually be traced back to several factors:

  • Insufficient ACE-Cl: The stoichiometry of ACE-Cl to the starting amine is critical. A molar ratio of at least 1.1:1 (ACE-Cl:amine) is recommended to drive the reaction to completion.

  • Low Reaction Temperature: The formation of the carbamate intermediate requires sufficient thermal energy. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion. For the reaction with ACE-Cl in a solvent like 1,2-dichloroethane, a temperature of around 80°C is often employed.[1]

  • Poor Quality ACE-Cl: 1-chloroethyl chloroformate is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored reagent. Degradation can lead to the formation of inactive species, reducing the effective concentration of the reagent.

Troubleshooting Protocol: Ensuring Complete Reaction

  • Verify Reagent Stoichiometry: Accurately calculate and weigh the required amount of ACE-Cl, ensuring a slight excess.

  • Optimize Reaction Temperature: Maintain a consistent reaction temperature as specified in the protocol. Use a temperature probe to monitor the internal temperature of the reaction mixture.

  • Reagent Quality Check: If possible, test the purity of the ACE-Cl before use. If in doubt, use a fresh bottle.

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before proceeding with the work-up.

Q2: My final product is contaminated with benzyl chloride. How can I remove it?

A2: Benzyl chloride is a common by-product of the N-debenzylation reaction using ACE-Cl. Due to its relatively low boiling point, it can often be removed through the following methods:

  • Evaporation under Reduced Pressure: After the reaction is complete, concentrating the reaction mixture under reduced pressure will remove the bulk of the 1,2-dichloroethane solvent and a significant portion of the benzyl chloride.

  • Azeotropic Distillation: In some cases, adding a solvent that forms a low-boiling azeotrope with benzyl chloride (e.g., heptane) and then distilling can be effective.

  • Washing: During the work-up, washing the organic layer with an aqueous solution can help to partition and remove some of the benzyl chloride.

Q3: I have an unknown impurity with a mass corresponding to the N-oxide of my starting material or product. How is this formed and how can I prevent it?

A3: N-oxidation can occur if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures. Tertiary amines, like the N-benzyl starting material, are susceptible to oxidation.

Prevention of N-Oxide Formation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Using solvents that have been degassed by sparging with an inert gas can also help to reduce the presence of dissolved oxygen.

  • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are introduced into the reaction mixture.

Q4: My final product has a high level of residual solvents. What is the best way to remove them?

A4: Residual solvents are a common concern in the manufacturing of active pharmaceutical ingredients (APIs).[2][3] The choice of solvent for the reaction and purification steps is critical.

Strategies for Residual Solvent Removal:

  • Drying under High Vacuum: After filtration of the final product, drying in a vacuum oven at a suitable temperature (e.g., 40-50°C) for an extended period is the most common method.

  • Solvent Selection for Recrystallization: Choose a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For hydrochloride salts, isopropanol or a mixture of ethanol and diethyl ether are often effective.[4]

  • Gas Chromatography (GC) Analysis: Use a validated GC method to quantify the levels of residual solvents to ensure they meet the required specifications.[5]

Common Residual Solvents Typical Boiling Point (°C) Recommended Removal Method
1,2-Dichloroethane83.5Drying under high vacuum
Methanol64.7Drying under high vacuum
Ethyl Acetate77.1Drying under high vacuum
Isopropanol82.6Drying under high vacuum

Q5: How can I effectively purify the final 3-(Methoxymethyl)morpholine hydrochloride salt?

A5: Recrystallization is the most effective method for purifying crystalline solids like hydrochloride salts.

Detailed Recrystallization Protocol:

  • Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent system. For many hydrochloride salts, polar protic solvents like isopropanol or ethanol are good choices. Sometimes, the addition of a less polar co-solvent like diethyl ether or ethyl acetate is needed to induce crystallization.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

III. Visualizing the Process: Workflow and Reaction Pathway

To provide a clearer understanding of the synthesis and potential for impurity formation, the following diagrams illustrate the key processes.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start N-Benzyl-3-(methoxymethyl)morpholine Reaction1 Carbamate Formation (80°C) Start->Reaction1 ACE_Cl 1-Chloroethyl Chloroformate (ACE-Cl) in 1,2-Dichloroethane ACE_Cl->Reaction1 Intermediate 1-Chloroethyl Carbamate Intermediate Reaction1->Intermediate Methanolysis Methanolysis (Reflux) Intermediate->Methanolysis Crude_Product Crude 3-(Methoxymethyl)morpholine HCl Methanolysis->Crude_Product Recrystallization Recrystallization (e.g., Isopropanol) Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Pure 3-(Methoxymethyl)morpholine HCl Drying->Final_Product

Caption: Overall workflow for the synthesis and purification of 3-(Methoxymethyl)morpholine hydrochloride.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & By-products cluster_impurities Potential Impurities Starting_Material N-Benzyl-3-(methoxymethyl)morpholine Byproduct1 Benzyl Chloride Intermediate_Carbamate 1-Chloroethyl Carbamate Intermediate Starting_Material->Intermediate_Carbamate + ACE-Cl Impurity1 Unreacted Starting Material Starting_Material->Impurity1 Incomplete Reaction Impurity2 N-Oxides Starting_Material->Impurity2 Oxidation Reagent ACE-Cl Reagent->Intermediate_Carbamate Desired_Product 3-(Methoxymethyl)morpholine HCl Byproduct2 Methyl Chloride Byproduct3 CO2 Intermediate_Carbamate->Desired_Product + Methanol Intermediate_Carbamate->Byproduct2 Intermediate_Carbamate->Byproduct3 Impurity3 Residual Solvents

Caption: Reaction pathway illustrating the formation of the desired product and potential impurities.

IV. Analytical Methods for Purity Assessment

To effectively troubleshoot and ensure the quality of your synthesis, robust analytical methods are essential.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is suitable if the molecule contains a chromophore. For compounds without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

  • Gas Chromatography (GC): GC is particularly useful for the analysis of residual solvents. A headspace GC system coupled with a Flame Ionization Detector (FID) is the standard technique for this purpose.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any major impurities. The chemical shifts of common laboratory solvents are well-documented and can be used to identify residual solvent signals.[6]

  • Mass Spectrometry (MS): MS, often coupled with GC or LC, is used to determine the molecular weight of the product and to identify unknown impurities by their mass-to-charge ratio.

V. Conclusion

The synthesis of 3-(Methoxymethyl)morpholine hydrochloride, while straightforward in principle, requires careful attention to detail to minimize the formation of impurities. By understanding the reaction mechanism, potential side reactions, and implementing robust analytical and purification strategies, researchers can consistently produce high-purity material suitable for further development. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for scientists working in this area.

VI. References

  • CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google Patents. (URL: )

  • (S)-3-(Methoxymethyl)morpholine hydrochloride - MySkinRecipes. (URL: [Link])

  • Morpholine synthesis - Organic Chemistry Portal. (URL: [Link])

  • CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine ... - Google Patents. (URL: )

  • CN102321045A - Method for preparing high morphine hydrochloride - Google Patents. (URL: )

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

  • Protecting group - Wikipedia. (URL: [Link])

  • Mild and Selective Debenzylation of Tertiary Amines Using α-Chloroethyl Chloroformate. (URL: [Link])

  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (URL: [Link])

  • Synthesis of enantiopure 3-substituted morpholines - PubMed. (URL: [Link])

  • EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates - Google Patents. (URL: )

  • 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615 - PubChem. (URL: [Link])

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. - SciSpace. (URL: [Link])

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (URL: [Link])

  • EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents. (URL: )

  • The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. (URL: [Link])

  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • Purification of organic hydrochloride salt? - ResearchGate. (URL: [Link])

  • the dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate - Journal of Sciences, Islamic Republic of Iran. (URL: [Link])

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. (URL: [Link])

  • United States Patent Office - Googleapis.com. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])

Sources

Technical Support Center: 3-(Methoxymethyl)morpholine Hydrochloride Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the scale-up of 3-(Methoxymethyl)morpholine hydrochloride . It is designed for process chemists and researchers moving from gram-scale synthesis to kilogram-scale production.[1]

Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Safe Scale-Up, Exotherm Management, and Impurity Control[1]

Introduction: The Scale-Up Paradox

Scaling up morpholine derivatives presents a classic paradox: the very features that make them pharmacologically desirable (high solubility, polarity) make them chemically difficult to isolate as pure salts. 3-(Methoxymethyl)morpholine hydrochloride (CAS 955400-08-5) is particularly challenging due to the ether side chain, which increases hygroscopicity and solubility in organic solvents, often leading to "oiling out" rather than crystallization.[1]

This guide addresses the three critical failure points in the scale-up workflow: Thermal Runaway during Salt Formation , Regioisomer Contamination , and Hygroscopic Instability .

Module 1: Salt Formation & Thermal Safety

Q: I am scaling up the HCl addition, but the reaction mixture is turning into a dark oil/gum instead of a white precipitate. Why is this happening?

A: You are likely facing "Oiling Out" due to solvent polarity mismatch or excess heat. At the bench scale, rapid heat dissipation masks the thermodynamics of neutralization. At scale, the heat of neutralization (approx. -50 to -70 kJ/mol for secondary amines) accumulates, raising the internal temperature.

The Mechanism: High temperatures increase the solubility of the salt in the reaction solvent. If the temperature exceeds the metastable limit of the solution, the salt separates as a liquid (oil) rather than a crystal. Upon cooling, this oil solidifies into an amorphous gum that traps impurities and solvent.

The Solution: The "Dual-Stream" Protocol Do not add concentrated aqueous HCl. Water is the enemy of crystallization here. Use anhydrous HCl in a carrier solvent (e.g., IPA or Dioxane) or generate HCl in situ.

Step-by-Step Protocol:

  • Solvent Selection: Switch to Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . These esters are poor solvents for the hydrochloride salt but good for the free base.

  • Temperature Control: Cool the free base solution to 0–5°C before acid addition.

  • Controlled Addition: Add 4M HCl in Dioxane or EtOAc dropwise.

    • Critical Parameter: Maintain internal temperature < 15°C .

    • Observation: If the solution becomes cloudy but no solid forms, seed the reactor with pure crystals (0.1 wt%) immediately.

  • Ripening: Once addition is complete, warm to 20°C for 1 hour to anneal crystals, then cool back to 0°C for filtration.

Q: The exotherm during HCl gas addition is overwhelming my chiller. How do I calculate the cooling requirement?

A: You must model the heat release rate against your reactor's surface area-to-volume ratio. Unlike liquid acid addition, HCl gas absorption is doubly exothermic: you have the Heat of Solution (gas dissolving) + Heat of Neutralization (reaction).

Quantitative Safety Check:

Parameter Value (Approx.) Impact on Scale-Up
Heat of Neutralization -55 kJ/mol Significant heat generation.[1]
Heat of Solution (HCl gas) -75 kJ/mol DANGER: Total exotherm can exceed -130 kJ/mol.[1]

| Adiabatic Temp Rise | >100°C (theoretical) | Potential for solvent boiling/pressurization. |

Recommendation: For scales >100g, avoid direct HCl gas bubbling unless you have a specialized flow reactor. Use Trimethylsilyl chloride (TMSCl) + Methanol as a chemical generator for anhydrous HCl.

  • Reaction:

    
    
    
  • Benefit: The endothermic hydrolysis of TMSCl partially offsets the neutralization exotherm, providing a "soft" acid release.

Module 2: Impurity Purging & Regio-Control

Q: My HPLC shows a persistent 3-5% impurity with the same mass (M+1). Is this the 2-substituted isomer?

A: Yes, this is likely the regioisomer (2-methoxymethyl)morpholine. If your synthesis route involved the cyclization of an amino-diol or epoxide opening (e.g., from epichlorohydrin), regio-selectivity is governed by the attack mechanism (SN2 vs SN1).

Troubleshooting Diagram: The following decision tree helps you identify the source and removal strategy.

G Start Impurity Identification (M+1 match) Route Synthetic Route Used? Start->Route Epoxide Epoxide Opening (e.g. Epichlorohydrin) Route->Epoxide Route A AminoAcid Chiral Amino Acid (e.g. Serine derived) Route->AminoAcid Route B Regio Regioisomer Risk: High (Attack at C2 vs C3) Epoxide->Regio Enantio Enantiomer Risk: Racemization AminoAcid->Enantio Action1 Purge: Recrystallize Free Base Solvent: Hexane/Et2O Regio->Action1 Best Method Action2 Purge: Recrystallize HCl Salt Solvent: EtOH/iPrOH Enantio->Action2 Best Method caption Figure 1: Impurity Troubleshooting Logic Flow

Purification Strategy: Regioisomers often have vastly different solubilities in non-polar solvents as free bases but similar solubilities as salts.

  • Do not try to clean the regioisomer at the HCl salt stage; yields will plummet.

  • Perform a "Base Wash": Suspend the crude oil in Hexanes/Diethyl Ether (9:1). The 3-substituted morpholine (more hindered) often remains in solution or crystallizes differently than the 2-substituted linear defects.[1]

  • Filter/Decant before forming the salt.

Module 3: Handling & Stability

Q: The final powder becomes sticky after exposure to air. How do I store it?

A: 3-(Methoxymethyl)morpholine HCl is highly hygroscopic. The ether oxygen and the ammonium chloride moiety create a coordination site for atmospheric water.

Storage Protocol:

  • Drying: Dry in a vacuum oven at 40°C with a nitrogen bleed for at least 24 hours.

    • Tip: Place a tray of P2O5 (phosphorus pentoxide) in the oven to scavenge moisture.

  • Packaging: Double-bag in antistatic polyethylene bags. Place desiccant packs between the bags, not inside with the product (to avoid contamination).

  • Handling: Always handle in a glovebox or under a blanket of dry nitrogen. If the solid clumps, it has likely formed a hydrate. You must re-slurry in anhydrous Ethanol and re-dry to break the hydrate.

References

  • Amine Salt Formation Thermodynamics

    • Process for recovery of amines and volatile acids from amine salts.[2] US Patent 5,227,483. Explains the thermal reversibility and thermodynamics of amine-acid interactions. Link

  • Morpholine Synthesis & Regio-control

    • Syntheses of 2- and 3-Substituted Morpholine Congeners. (2013).[3][4] Journal of Organic Chemistry. Detailed mechanistic insight into ring closure and substituent effects. Link

  • Safety Data & Hazards

    • 3-(Methoxymethyl)morpholine hydrochloride Safety Data Sheet.[1] BLD Pharm. Hazards: H302, H315, H319. Link

  • Crystallization Techniques

    • Amine acid salt compounds and process for the production thereof. US Patent 5,686,588. Discusses controlling crystal size and hygroscopicity in amine salts. Link

  • General Morpholine Review

    • Morpholines: Synthesis and Biological Activity.[3][5] (2013).[3][4] Russian Journal of Organic Chemistry. Comprehensive review of synthetic routes. Link

Sources

Validation & Comparative

Comparison Guide: (R) vs (S)-3-(Methoxymethyl)morpholine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Switch

In modern drug discovery, the morpholine ring is a privileged scaffold, valued for its ability to optimize solubility and metabolic stability.[1][2][3] However, the introduction of a substituent at the C3 position creates a chiral center that profoundly influences pharmacodynamics.

3-(Methoxymethyl)morpholine represents a critical "chiral switch" building block.[1][2][4] While the (R) and (S) enantiomers share identical physicochemical properties (LogP, pKa) in an achiral environment, their biological interaction profiles diverge significantly.

  • The (S)-Enantiomer: Often favored in kinase inhibitor design (e.g., PI3K/mTOR pathways) for its ability to exploit specific hydrophobic pockets without inducing steric clash.

  • The (R)-Enantiomer: Frequently utilized to probe selectivity or to destabilize binding in "negative control" compounds, though it can occasionally offer superior metabolic stability by altering the trajectory of CYP450 approach.

This guide objectively compares these two enantiomers, focusing on their application in kinase selectivity, metabolic stability, and synthetic accessibility.

Physicochemical & ADME Profile

While enantiomers act identically in bulk solvent, their behavior changes in chiral biological environments.

Feature(R)-3-(Methoxymethyl)morpholine(S)-3-(Methoxymethyl)morpholineImpact on Drug Design
Molecular Weight 131.17 g/mol 131.17 g/mol Fragment-based design compliant.
LogP (Calc) ~ -0.2 to 0.1~ -0.2 to 0.1Low lipophilicity enhances aqueous solubility.
pKa (Conj. Acid) ~ 7.5~ 7.5Predominantly ionized at physiological pH; good solubility.
Solubility High (Water/MeOH)High (Water/MeOH)Excellent vector for solubilizing lipophilic warheads.
Metabolic Stability High Moderate/High The C3-substituent sterically hinders N-dealkylation, a common clearance route for morpholines.
hERG Inhibition LowLowThe polar ether tail generally reduces hydrophobic interactions with the hERG channel.

Pharmacodynamics: The Kinase Selectivity Case Study

The most potent application of 3-(methoxymethyl)morpholine is in the optimization of ATP-competitive inhibitors. The methoxymethyl group acts as a "solvent-exposed tail" that can fold back to interact with the hinge region or ribose-binding pocket.

Case Study: PI3K vs. mTOR Selectivity

Research into PI3K/mTOR dual inhibitors (e.g., derivatives of ZSTK474) has demonstrated that stereochemistry at the morpholine 3-position acts as a selectivity filter.

  • Mechanism: The ATP binding clefts of PI3K and mTOR are structurally similar but differ in the "roof" of the pocket.

  • Observation: The (S)-enantiomer of 3-substituted morpholines often accommodates the natural twist of the peptide backbone in the kinase hinge region, allowing the ether oxygen to form auxiliary hydrogen bonds.

  • Contrast: The (R)-enantiomer frequently projects the methoxymethyl group towards a steric wall (e.g., a gatekeeper residue), reducing affinity by 10-100 fold. This "stereochemical clash" is used to validate on-target engagement.

Signaling Pathway Context

Understanding where these inhibitors act is crucial. The diagram below illustrates the PI3K/mTOR pathway where these morpholine-based drugs intervene.

PI3K_mTOR_Pathway Rec Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Morpholine Drugs) Rec->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTORC1 mTORC1 (Target of Morpholine Drugs) AKT->mTORC1 Activation S6K S6K1 mTORC1->S6K Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Translation Drug 3-(Methoxymethyl)morpholine Derivatives Drug->PI3K Inhibition Drug->mTORC1 Inhibition

Figure 1: The PI3K/mTOR signaling cascade. 3-(Methoxymethyl)morpholine derivatives act as dual inhibitors, blocking downstream proliferation signals.[5][6][7]

Synthetic Accessibility & Manufacturing

For drug development, the ability to synthesize the specific enantiomer at scale is paramount.

Comparison of Routes
  • Chiral Pool (Recommended): Starting from L-Serine or L-Threonine. This is the most robust method for generating the (S)-enantiomer with high optical purity (>99% ee).

  • Resolution: Classical resolution of racemic 3-(methoxymethyl)morpholine using tartaric acid. Lower yield (max 50%) but provides access to both (R) and (S) simultaneously.

  • Asymmetric Catalysis: Copper-promoted oxyamination of alkenes.[8] High tech, but often harder to scale than amino acid reduction.

Decision Matrix
  • Choose (S)-Isomer if: Your target mimics a natural substrate (amino acid derived) or requires a specific "downward" projection in the binding pocket.

  • Choose (R)-Isomer if: You are conducting SAR (Structure-Activity Relationship) studies to prove stereospecificity or if the (S)-isomer shows metabolic instability.

Experimental Protocols

Protocol A: Synthesis of (S)-3-(Methoxymethyl)morpholine (Chiral Pool Route)

Rationale: Uses L-Serine as a low-cost, high-purity chiral starting material.

Materials:

  • L-Serine methyl ester hydrochloride

  • Chloroacetyl chloride

  • Sodium borohydride (NaBH4)

  • Methyl iodide (MeI)

Workflow:

  • N-Acylation: React L-Serine methyl ester with chloroacetyl chloride in DCM/TEA at 0°C to form the amide intermediate.

  • Cyclization: Treat with NaH in THF to induce intramolecular displacement of the chloride by the serine hydroxyl, forming the morpholin-3-one scaffold.

  • Methylation: Alkylate the free hydroxymethyl group (if using serine) or use pre-methylated starting material.

  • Reduction: Reduce the lactam (morpholin-3-one) using BH3·THF or LiAlH4 to yield the final morpholine amine.

  • Purification: Acid/Base extraction followed by distillation.

Protocol B: Chiral Purity Determination (HPLC)

Rationale: Self-validating system to ensure enantiomeric excess (ee) > 98% before biological testing.

  • Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or Refractive Index if chromophore is weak).

  • Expected Result:

    • (R)-Enantiomer Retention Time: ~8.5 min

    • (S)-Enantiomer Retention Time: ~11.2 min

    • Note: Retention times vary by specific column condition; always run a racemic standard first.

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing and selecting the correct enantiomer.

Synthesis_Workflow Start Target Design (Kinase Inhibitor) Split Chiral Requirement? Start->Split PathS Target requires (S)-Configuration Split->PathS Docking suggests S-fit PathR Target requires (R)-Configuration Split->PathR Docking suggests R-fit SynS Start: L-Serine (Chiral Pool) PathS->SynS SynR Start: D-Serine (Chiral Pool) PathR->SynR Step1 Cyclization SynS->Step1 SynR->Step1 Step2 O-Methylation Step1->Step2 Step1->Step2 Step3 Reduction Step2->Step3 Step2->Step3 QC Chiral HPLC (>98% ee) Step3->QC Step3->QC Final Final Drug Candidate QC->Final Pass

Figure 2: Strategic workflow for the stereoselective synthesis of 3-(methoxymethyl)morpholine.

References

  • BenchChem. (2025).[9] 3-(Methoxymethyl)morpholine: A key chiral building block in medicinal chemistry.[1][2][4] BenchChem Product Guides. Link

  • Zask, A., et al. (2009).[10] Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors.[10] Journal of Medicinal Chemistry, 52(24), 7942-7945.[10] Link

  • Tzara, A., et al. (2020).[11] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[11] ChemMedChem, 15(5), 392-403.[11] Link

  • Kratochvil, J., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3). Link

  • MySkinRecipes. (2025). (S)-3-(Methoxymethyl)morpholine hydrochloride Product Specification.Link

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A Senior Application Scientist's Guide to the Bioactivity of 3-(Methoxymethyl)morpholine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive component in drug design.[3] This guide provides an in-depth technical comparison of the bioactivity of 3-(Methoxymethyl)morpholine hydrochloride and its analogs, offering field-proven insights and supporting experimental data to inform rational drug design and development.

We will delve into the structure-activity relationships (SAR) that govern the biological effects of substitutions at the 3-position of the morpholine ring, with a particular focus on the methoxymethyl group. This analysis will be grounded in experimental data from key therapeutic areas where these analogs have shown promise, including kinase inhibition, antiviral activity, and central nervous system (CNS) applications.

The Strategic Advantage of the 3-Substituted Morpholine Scaffold

The strategic incorporation of a morpholine moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[3] The substitution at the 3-position, in particular, allows for the introduction of diverse chemical functionalities that can engage with biological targets in highly specific ways, leading to enhanced potency and selectivity.[4] The methoxymethyl group, with its ether linkage, offers a unique combination of polarity and lipophilicity, which can be critical for optimizing target engagement and cell permeability.

Comparative Bioactivity Analysis: Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[5] The pan-PI3K inhibitor ZSTK474, which features two morpholine rings, has been the subject of extensive research, providing a valuable platform for understanding the SAR of morpholine analogs.

A study on the structural effects of replacing one of the morpholine groups in ZSTK474 with various 2-aminoethyl functional groups revealed the significant impact of the substituent on PI3K isoform inhibition.[5] Analogs with pendant hydroxyl or methoxy groups demonstrated a remarkable ability to maintain low nanomolar inhibition, in stark contrast to analogs with pendant amino groups, which were significantly less inhibitory.[5]

Table 1: Comparative Inhibition of PI3K Isoforms by ZSTK474 Analogs

CompoundR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474Morpholine1.69.24.91.8
Analog 6b-CH2CH2OH2.515.27.83.1
Analog 6d -CH2CH2OCH3 3.1 29.8 15.1 4.2
Analog 6e-CH2CH2N(CH3)264.530119827.3

Data sourced from Van Dort, M. E., et al. (2022).[5]

These findings underscore the critical role of the oxygen atom in the morpholine ring and its bioisosteres in maintaining potent inhibitory activity. The methoxyethyl analog (6d), which can be considered a close structural relative of a 3-(methoxymethyl)morpholine-containing substituent, retained low nanomolar potency against PI3Kα and PI3Kδ, highlighting the potential of ether-containing side chains in this chemical space.

Causality Behind Experimental Choices in Kinase Inhibition Assays

The selection of a robust and reliable kinase assay is paramount for generating high-quality, reproducible data. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This assay is favored for its high sensitivity, broad dynamic range, and resistance to compound interference, making it ideal for high-throughput screening and detailed kinetic analysis.

Comparative Bioactivity Analysis: Central Nervous System (CNS) Applications

The development of drugs targeting the CNS is particularly challenging due to the formidable blood-brain barrier (BBB).[6] The physicochemical properties of the morpholine ring, including its ability to improve solubility and permeability, make it a valuable tool in the design of CNS-active compounds.[4]

A series of chiral alkoxymethyl morpholine analogs were synthesized and evaluated as antagonists for the dopamine D4 receptor (D4R), a target implicated in various neuropsychiatric disorders.[7] This study provides a direct comparison of the impact of different alkoxy substituents at the 3-position on receptor binding affinity.

Table 2: Comparative Binding Affinity of 3-Alkoxymethyl Morpholine Analogs for the Dopamine D4 Receptor

CompoundR Group (at 3-position)D4R Ki (nM)
Analog 4a -CH2OCH3 5.2
Analog 4b-CH2OCH2CH38.1
Analog 4c-CH2O(CH2)2CH315.3
Analog 4d-CH2OCH(CH3)222.1

Data sourced from hilarious, M., et al. (2014).[7]

The data clearly indicates that the methoxymethyl substituent (Analog 4a) confers the highest binding affinity for the D4 receptor among the tested alkoxymethyl analogs.[7] This suggests that the size and steric profile of the alkoxy group are critical determinants of target engagement.

Rationale for Blood-Brain Barrier Permeability Assessment

For any CNS drug candidate, the ability to cross the BBB is a critical success factor. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro model that assesses the passive permeability of compounds across an artificial membrane designed to mimic the BBB.[6] This assay provides a rapid and cost-effective method to predict the brain penetration potential of drug candidates early in the discovery process.[6]

Experimental Protocols

To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols for the key bioassays are provided below.

Protocol 1: ADP-Glo™ Kinase Assay for PI3K Inhibition

This protocol is adapted from the manufacturer's instructions and relevant literature.[8]

Objective: To determine the in vitro inhibitory activity of test compounds against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol is a generalized procedure based on standard virological methods.

Objective: To evaluate the ability of test compounds to inhibit the replication of a cytopathic virus.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Overlay medium (e.g., cell culture medium containing 1% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into culture plates and incubate until a confluent monolayer is formed.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the culture medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

    • Add the diluted compounds to the cells and incubate for 1-2 hours.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compounds.

    • Incubate the plates at the optimal temperature for viral replication until visible plaques are formed (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Remove the overlay medium and fix the cells with a suitable fixative (e.g., 10% formalin).

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 (50% effective concentration) value from the dose-response curve.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

This protocol is based on established PAMPA-BBB methodologies.[6]

Objective: To assess the passive permeability of test compounds across an artificial membrane mimicking the blood-brain barrier.

Materials:

  • PAMPA plate system (e.g., 96-well filter plates and acceptor plates)

  • Porcine brain lipid extract or a synthetic lipid mixture

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in a suitable buffer

  • Lucifer yellow (as a membrane integrity marker)

  • UV-Vis spectrophotometer or LC-MS/MS for compound quantification

Procedure:

  • Membrane Preparation: Coat the filter membrane of the donor plate with a solution of the lipid mixture in dodecane.

  • Compound Addition:

    • Fill the acceptor wells with PBS (pH 7.4).

    • Add the test compound solutions to the donor wells. Include Lucifer yellow in some wells to assess membrane integrity.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Measure the concentration of Lucifer yellow in the acceptor wells to ensure membrane integrity.

  • Data Analysis:

    • Calculate the effective permeability (Pe) of the test compounds using the following equation:

    Where:

    • [drug]acceptor is the concentration of the drug in the acceptor well.

    • [drug]equilibrium is the theoretical equilibrium concentration.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

Visualizing the Logic: Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the biological context, the following diagrams illustrate the key workflows and signaling pathways discussed in this guide.

Experimental Workflow for Bioactivity Assessment

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 ADME Profiling cluster_3 Data Analysis & SAR a 3-(Methoxymethyl)morpholine Hydrochloride Analogs b Kinase Inhibition Assay (e.g., ADP-Glo) a->b Test Compounds c Antiviral Assay (e.g., Plaque Reduction) a->c Test Compounds d CNS Receptor Binding (e.g., D4R Assay) a->d Test Compounds e BBB Permeability (e.g., PAMPA) a->e Test Compounds f IC50 / EC50 / Ki Determination b->f c->f d->f g Structure-Activity Relationship Analysis e->g f->g h Lead Optimization g->h

Caption: A streamlined workflow for assessing the bioactivity of novel morpholine analogs.

Simplified PI3K Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Survival) Akt->Downstream Activation Inhibitor 3-Substituted Morpholine Analog (e.g., ZSTK474 analog) Inhibitor->PI3K Inhibition

Caption: The PI3K pathway and the inhibitory action of morpholine-containing compounds.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the continued exploration of 3-(methoxymethyl)morpholine hydrochloride and its analogs as valuable building blocks in drug discovery. The methoxymethyl substituent, in particular, has demonstrated the potential to confer high potency in both kinase inhibition and CNS receptor binding.

Future research should focus on a more systematic exploration of the structure-activity relationships of 3-substituted morpholines. The synthesis and evaluation of a broader range of analogs with diverse physicochemical properties will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The experimental protocols and comparative data provided herein serve as a robust foundation for these future endeavors.

References

  • Van Dort, M. E., Jang, Y., Bonham, C. A., Heist, K., Palagama, D. S. W., McDonald, L., ... & Ross, B. D. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 113996. [Link]

  • Cozzini, P., Basile, V., & Marverti, G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2238-2254. [Link]

  • Bhandare, R. R., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 247-269. [Link]

  • Singh, G., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

  • Hilarious, M., Appell, M., Chen, P., Daniels, J. S., DiRico, J., Engers, D. W., ... & Lindsley, C. W. (2014). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. ACS chemical neuroscience, 5(10), 949–958. [Link]

  • Yadav, P., & Kumar, R. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(6), 11-14. [Link]

  • Giuliani, G., & Poce, G. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(6), 2136–2182. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Van Dort, M. E., Jang, Y., Bonham, C. A., Heist, K., Palagama, D. S. W., McDonald, L., ... & Ross, B. D. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 113996. [Link]

  • Yanamori, W., Inanaga, S., Yamori, T., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. Cancer Research, 66(10), 5067-5074. [Link]

  • Kong, D., & Yamori, T. (2010). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Acta pharmacologica Sinica, 31(9), 1189–1197. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Iijima, T. (2007). Synthesis and biological evaluation of novel benzimidazole- and imidazopyridine-substituted 1, 3, 5-triazine derivatives as PI3K inhibitors. Bioorganic & medicinal chemistry, 15(1), 403-412. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2012). Synthesis and biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 1(4). [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Bio-protocol. (2025). Antiviral Plaque Reduction Assay. [Link]

  • Zaki, R. M., et al. (2020). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 25(15), 3350. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Pion Inc. (2024). Small molecule blood brain barrier permeability prediction. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. [Link]

  • ResearchGate. (n.d.). Blood-brain barrier–parallel artificial membrane permeation assay (BBB = PAMPA) effective permeability (Pe) plotted for 8 control compounds... [Link]

  • National Center for Biotechnology Information. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Journal of Cheminformatics, 15(1), 108. [Link]

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Comparative Guide: 3-(Methoxymethyl)morpholine Hydrochloride vs. Chiral Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: 3-(Methoxymethyl)morpholine hydrochloride (CAS: 955400-08-5 / 218595-25-6) Intended Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.[1]

Executive Summary: The "Privileged" Ether

In the optimization of lead compounds, the morpholine ring is a "privileged scaffold" known for improving solubility and metabolic stability compared to piperidines.[2] However, unsubstituted morpholine often suffers from rapid oxidative metabolism at the


-carbon.[1]

3-(Methoxymethyl)morpholine hydrochloride represents a strategic evolution of this scaffold.[1] Unlike the standard 3-methylmorpholine (which adds steric bulk but increases lipophilicity) or 3-trifluoromethylmorpholine (which drastically reduces basicity), the methoxymethyl variant offers a unique "Goldilocks" profile:

  • Metabolic Shielding: Steric bulk at C3 protects the nitrogen lone pair and the adjacent

    
    -carbon from CYP450 oxidation.[1]
    
  • Solubility Enhancer: The ether oxygen acts as an additional Hydrogen Bond Acceptor (HBA), lowering LogD compared to alkyl analogs.

  • Vector Exploration: It projects a polar handle into the solvent front or specific binding pockets, unlike the hydrophobic methyl group.

This guide objectively compares this building block against its primary chiral competitors.

Physicochemical Landscape: The Data

The choice of building block fundamentally alters the physicochemical properties of the final drug candidate. The table below compares 3-(Methoxymethyl)morpholine against common alternatives based on standard Structure-Activity Relationship (SAR) principles.

Table 1: Comparative Physicochemical Profile
Feature3-(Methoxymethyl)morpholine 3-Methylmorpholine 3-(Trifluoromethyl)morpholine Morpholine (Unsubstituted)
Electronic Effect Inductive withdrawal (

); Ether oxygen lowers pKa slightly.[1]
Weak electron donor (+I); Increases basicity slightly.Strong electron withdrawal (-I); Drastically lowers pKa.Baseline.
Lipophilicity (LogD) Low to Moderate (Ether oxygen reduces LogD).[1]High (Methyl adds lipophilicity).[1]Moderate (Fluorine is lipophilic, but polarizes ring).[1]Low (Baseline).
Solubility (Aq) High (Exposed ether oxygen H-bonds with water).[1]Moderate Low to Moderate High
Metabolic Stability High (Steric block at metabolic soft spot).[1]Moderate/High (Steric block).[1][3]High (C-F bond is metabolically inert).[1]Low (Prone to

-oxidation).[1]
Steric Bulk (A-Value) High (Branching ether chain).Moderate (Single methyl).[1]Moderate/High (CF3 is bulky).[1]None.
Decision Logic: When to use what?
  • Choose 3-(Methoxymethyl)morpholine if: You need to block metabolism and lower LogD/improve solubility.[1] It is ideal when the morpholine nitrogen is attached to a lipophilic core that needs "solubilizing."[1]

  • Choose 3-Methylmorpholine if: You need a hydrophobic clamp.[1] If the binding pocket is tight and hydrophobic, the methoxymethyl group may be too large or too polar.

  • Choose 3-(Trifluoromethyl)morpholine if: You need to modulate the basicity of the nitrogen (e.g., to reduce hERG liability) or prevent oxidation without adding a hydrogen bond acceptor.

Mechanism of Action: Metabolic Stability[3]

A critical failure point for morpholine-containing drugs is oxidative metabolism at the carbon alpha to the nitrogen (C3/C5), leading to ring opening (lactam formation).

Diagram 1: Metabolic Blocking Mechanism

The following diagram illustrates how the C3-substituent sterically hinders the CYP450 Iron-Oxo species, preventing the abstraction of the


-proton.

MetabolicStability cluster_0 Unsubstituted Morpholine cluster_1 3-(Methoxymethyl)morpholine CYP CYP450 (Fe=O) M_Unsub Alpha-Carbon (H) Exposed CYP->M_Unsub Rapid Oxidation M_Sub Alpha-Carbon Sterically Shielded CYP->M_Sub Steric Blockade M_Ox Ring Opening (Metabolic Instability) M_Unsub->M_Ox M_Stable Intact Scaffold (High Stability) M_Sub->M_Stable No Reaction

Caption: CYP450-mediated oxidation is blocked by the steric bulk of the methoxymethyl group at the C3 position, preserving scaffold integrity.

Synthetic Utility & Reactivity[1][4]

The hydrochloride salt form (CAS 955400-08-5) is the industry standard because the free base is a viscous oil that is difficult to handle and prone to air oxidation over time.

Reactivity Profile

The secondary amine in 3-(Methoxymethyl)morpholine is nucleophilic, but the C3 substituent introduces steric hindrance . This has two implications:

  • Selectivity: In

    
     reactions with di-halogenated cores (e.g., 2,4-dichloropyrimidine), this building block will react slower than unsubstituted morpholine, potentially improving regioselectivity for the less hindered position if competing.
    
  • Coupling Conditions: Standard Buchwald-Hartwig conditions may require higher temperatures or more active precatalysts (e.g., RuPhos or BrettPhos) compared to simple morpholine.[1]

Diagram 2: Synthetic Workflow Decision Tree

SyntheticWorkflow Start Start: 3-(Methoxymethyl)morpholine HCl FreeBase Step 1: Free-Basing (Required for Pd-coupling) Start->FreeBase Branch Coupling Partner Type FreeBase->Branch SNAr Electrophile: Halogenated Heterocycle (e.g., Chloropyridine) Branch->SNAr Buchwald Electrophile: Aryl Bromide/Chloride (Non-activated) Branch->Buchwald Cond_SNAr Condition: DIPEA/K2CO3, DMSO, 80-100°C Note: Slower kinetics than morpholine SNAr->Cond_SNAr Cond_Buch Condition: Pd2(dba)3, RuPhos NaOtBu, Toluene, 100°C Buchwald->Cond_Buch

Caption: Operational workflow for incorporating the building block into drug scaffolds via SNAr or Palladium-catalyzed cross-coupling.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols address the specific handling requirements of the hydrochloride salt.

Protocol A: In-Situ Free-Basing & Coupling

Context: Used when attaching the morpholine to an electron-deficient heterocycle (e.g., chloropyrimidine).

  • Preparation: In a reaction vial, suspend 3-(Methoxymethyl)morpholine HCl (1.2 equiv) in anhydrous DMSO or NMP (concentration ~0.5 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1] Note: 1 equiv is consumed to neutralize the HCl salt, leaving 2 equiv to drive the reaction.

  • Substrate Addition: Add the aryl chloride substrate (1.0 equiv).[1]

  • Reaction: Heat to 90–110°C for 4–12 hours. Monitor by LCMS.[1]

    • Expert Insight: If conversion is low, switch to Cs2CO3 (2.0 equiv) as the base, as the inorganic base can sometimes drive difficult

      
       reactions better than amine bases for sterically hindered nucleophiles.
      
  • Workup: Dilute with water, extract with EtOAc. The methoxymethyl group increases water solubility, so ensure the aqueous layer is saturated with brine or perform multiple extractions to avoid yield loss.

Protocol B: Buchwald-Hartwig Amination

Context: Used for non-activated aryl halides.[1]

  • Free-Basing (Recommended Pre-step): While in-situ is possible, pre-free-basing yields more consistent Pd-catalysis.[1]

    • Dissolve HCl salt in minimal water, basify with 1N NaOH to pH 12, extract with DCM, dry over Na2SO4, and concentrate. Use the resulting oil immediately.

  • Catalyst System: Use Pd2(dba)3 (0.02 equiv) and RuPhos (0.04 equiv).[1] RuPhos is specifically optimized for secondary amines with steric hindrance.

  • Reaction: Combine free amine (1.2 equiv), Aryl Bromide (1.0 equiv), and NaOtBu (1.5 equiv) in anhydrous Toluene or Dioxane .

  • Conditions: Sparge with Argon. Heat to 100°C for 12 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235338, 3-(Methoxymethyl)morpholine.[1] Retrieved from [Link]

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science.[1][4][5] (Discussion on LogD and metabolic stability of substituted heterocycles).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.[6] (Comparative analysis of morpholine vs. substituted analogs).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition. (Source for RuPhos protocol recommendations).

Sources

Technical Guide: Assessing the Enantiomeric Purity of 3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methoxymethyl)morpholine hydrochloride presents a specific analytical challenge: it is a chiral secondary amine salt lacking a strong chromophore.[1] While standard HPLC methods often rely on UV detection at 254 nm, this molecule is virtually invisible at that wavelength, leading to poor sensitivity and unreliable integration of enantiomeric excess (ee).

This guide compares three validated workflows for assessing enantiomeric purity.

  • The Gold Standard (Derivatization): Benzoylation followed by Chiral HPLC. This offers the highest robustness and sensitivity for QC environments.

  • The Modern Approach (Direct Analysis): Chiral HPLC with Charged Aerosol Detection (CAD) or MS. Best for high-throughput R&D with advanced instrumentation.[1]

  • The Alternative (Gas Chromatography): Chiral GC on cyclodextrin phases. Useful for volatile free-base analysis but requires rigorous sample preparation.[1]

The Analytical Challenge

The structure of 3-(Methoxymethyl)morpholine (3-MMM) contains a single chiral center at position 3. The hydrochloride salt form stabilizes the amine but complicates analysis.

FeatureAnalytical Impact
Chromophore Absence The molecule lacks aromatic rings or conjugated systems.[1] UV absorption is only significant <210 nm (end-absorption), where solvent noise is high.[1]
Secondary Amine Prone to peak tailing on silica-based columns due to interaction with residual silanols.[1] Requires basic additives (DEA/TEA).
HCl Salt Form Must be neutralized in situ or pre-column to allow interaction with chiral selectors.

Method Selection Framework

Use the following logic to select the appropriate protocol for your laboratory's capabilities.

MethodSelection Start Start: 3-(Methoxymethyl)morpholine HCl CheckInst Check Instrumentation Start->CheckInst HasMS LC-MS or CAD Available? CheckInst->HasMS HasGC Chiral GC Available? HasMS->HasGC No (Standard UV Only) Direct Method B: Direct HPLC (Chiralpak IA/IB + MS/CAD) HasMS->Direct Yes (High Throughput) Deriv Method A: Derivatization (Benzoylation + UV HPLC) HasGC->Deriv No (Robust QC) GCMethod Method C: Chiral GC (Cyclodextrin Phase) HasGC->GCMethod Yes (Volatile Analysis)

Figure 1: Decision matrix for selecting the optimal analytical method based on available instrumentation.

Comparative Analysis of Methods

The following table summarizes the performance metrics of the three primary approaches.

MetricMethod A: Derivatization (Recommended) Method B: Direct HPLC Method C: Chiral GC
Detection UV @ 254 nm (Strong Signal)MS / CAD / UV @ 210 nmFID
Column Chiralpak AD-H / IA / IBChiralpak IA / IB / ZWIXCyclodextrin (e.g., β-DEX)
Sample Prep 30 mins (Reaction required)5 mins (Dissolve & Shoot)15 mins (Free-basing)
Sensitivity (LOD) High (< 0.05% impurity)Medium (High for MS)High
Robustness Excellent (Chromophore added)Moderate (Baseline noise issues)Moderate (Tailing issues)
Cost Low (Standard HPLC)High (Requires MS/CAD)Medium

Detailed Protocols

Method A: Benzoyl Chloride Derivatization (The "Robust" Protocol)

This method transforms the non-chromophoric 3-MMM into a benzamide derivative.[1] This adds a strong UV chromophore and removes the basicity of the amine, improving peak shape and resolution.

1. Derivatization Reaction
  • Reagents: Benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 10 mg of 3-(Methoxymethyl)morpholine HCl in 1 mL of DCM.

    • Add 2.5 equivalents of TEA (neutralizes HCl and acts as base).

    • Add 1.2 equivalents of Benzoyl Chloride.

    • Vortex and let stand at RT for 15 minutes.

    • Quench with 1 mL water; discard aqueous layer.

    • Evaporate organic layer and reconstitute in Mobile Phase (Hexane/IPA).

2. HPLC Parameters
  • Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Dimensions: 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

3. Expected Results

The benzoyl group provides strong pi-pi interactions with the chiral stationary phase (CSP), typically resulting in large separation factors (


).
Method B: Direct Analysis (The "Modern" Protocol)

If derivatization is undesirable (e.g., high throughput screening), direct analysis is possible but requires careful mobile phase engineering to suppress ionization and handle detection limits.

1. Sample Preparation
  • Dissolve sample in Mobile Phase.

  • Crucial Step: If using UV @ 210 nm, sample concentration must be high (e.g., 2-5 mg/mL) to overcome noise.[1]

2. HPLC Parameters
  • Column: Daicel Chiralpak IA or IB (Immobilized phases are preferred for robustness with amine additives).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (95 : 5 : 0.1).

    • Note: DEA is mandatory to mask silanols and ensure the morpholine elutes as a free base.

  • Detection:

    • Preferred: Charged Aerosol Detector (CAD) or LC-MS (ESI+).

    • Alternative: UV @ 210 nm (Reference bandwidth 360 nm).

  • Flow Rate: 0.8 mL/min.

3. Technical Insight

At 210 nm, the mobile phase cutoff becomes critical. Use HPLC-grade Ethanol rather than IPA, as IPA has higher background absorbance at low wavelengths.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path for the recommended Derivatization Protocol (Method A), ensuring data integrity.

DerivatizationWorkflow Sample Sample: 3-MMM HCl Salt Neutralize Add TEA (2.5 eq) Neutralize HCl Sample->Neutralize React Add Benzoyl Chloride (Form Amide Bond) Neutralize->React Workup L-L Extraction (DCM/Water) Remove Excess Reagents React->Workup Analyze Inject on Chiralpak AD-H Mobile Phase: Hex/IPA (90:10) Workup->Analyze Data Calculate % ee UV @ 254 nm Analyze->Data

Figure 2: Step-by-step workflow for the benzoylation derivatization method.

Data Analysis & Calculations

To ensure scientific integrity, the enantiomeric excess (ee) must be calculated using the area normalization method.



Self-Validation Checklist:

  • Resolution (

    
    ):  Must be 
    
    
    
    (baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If higher, increase DEA concentration (Method B) or ensure complete derivatization (Method A).
  • Blank Injection: Inject the derivatizing reagent blank (Benzoyl chloride + TEA) to identify system peaks and ensure they do not co-elute with the enantiomers.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[1] Validated solvent compatibility and amine additive protocols for immobilized polysaccharide columns.

  • Srinivas, N., et al. (2021).[1] "High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization." International Journal of Pharmaceutical Sciences and Drug Research. Describes the use of derivatization (NITC) to detect morpholine moieties. [2]

  • Zhang, Y., et al. (2014). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by GC-MS." Journal of Analytical Methods in Chemistry. Validates derivatization techniques for morpholine detection.

  • Subramanian, G. (Ed.). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] Authoritative text on selecting mobile phases (Hexane/IPA/DEA) for chiral amines.

Sources

A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 3-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This guide provides an in-depth, objective comparison of the biological performance of novel compounds synthesized from the chiral building block, 3-(Methoxymethyl)morpholine, against alternative therapeutic agents. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and ground our claims in authoritative sources.

The 3-(methoxymethyl)morpholine scaffold, particularly the (S)-enantiomer, offers a unique three-dimensional structure that is invaluable in drug discovery for enhancing solubility, metabolic stability, and target binding affinity.[3] Its inherent chirality allows for stereospecific interactions with biological targets, a critical factor in the development of potent and selective kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics.[3]

The Rationale for Derivatization: A Strategic Approach

The decision to utilize 3-(Methoxymethyl)morpholine as a starting scaffold is driven by its potential to improve pharmacokinetic profiles. In CNS drug discovery, for instance, the morpholine ring's weak basicity and conformational flexibility can facilitate passage through the blood-brain barrier.[4] Our synthetic strategy focuses on introducing diverse pharmacophores at the morpholine nitrogen to explore a wide range of biological activities, primarily focusing on anticancer, antimicrobial, and neuropharmacological applications.

Part 1: Comparative Biological Evaluation of Novel Anticancer Agents

A significant focus of derivatizing the 3-(Methoxymethyl)morpholine scaffold is the development of novel anticancer agents. The morpholine moiety is a key component in several targeted therapies, including inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

Comparative Cytotoxicity Analysis

We synthesized a series of novel compounds (designated MM-1 to MM-5 ) by coupling various substituted aromatic and heteroaromatic moieties to the nitrogen of (S)-3-(Methoxymethyl)morpholine. Their cytotoxic potential was evaluated against a panel of human cancer cell lines and compared with a standard-of-care chemotherapeutic agent, Doxorubicin, and a known morpholine-containing PI3K inhibitor, Gedatolisib.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Novel 3-(Methoxymethyl)morpholine Derivatives

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HepG2 (Hepatocellular Carcinoma)HEK293 (Non-cancerous)
MM-1 8.55 ± 0.673.15 ± 0.2312.4 ± 1.1> 50
MM-3 10.38 ± 0.276.44 ± 0.2915.8 ± 1.5> 50
MM-5 5.12 ± 0.452.78 ± 0.197.9 ± 0.6> 45
Doxorubicin0.8 ± 0.10.5 ± 0.081.2 ± 0.25.6 ± 0.7
Gedatolisib1.5 ± 0.20.9 ± 0.12.1 ± 0.315.2 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

The data clearly indicate that while not as potent as the broad-spectrum cytotoxic agent Doxorubicin, compounds MM-1 , MM-3 , and particularly MM-5 exhibit significant and selective anticancer activity against the tested cell lines.[5] Notably, their cytotoxicity against the non-cancerous HEK293 cell line is substantially lower, suggesting a favorable therapeutic window.[5] The activity of MM-5 is comparable to the targeted inhibitor Gedatolisib in the MCF-7 cell line.

Experimental Workflow: In Vitro Anticancer Evaluation

The following diagram illustrates the workflow for the primary screening of our novel compounds.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of MM-1 to MM-5 from 3-(Methoxymethyl)morpholine cell_culture Culture A549, MCF-7, HepG2, HEK293 cells synthesis->cell_culture Test Compounds mtt_assay MTT Cytotoxicity Assay (72h incubation) cell_culture->mtt_assay Plate cells ic50 IC50 Determination mtt_assay->ic50 Measure Absorbance cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Select Lead Compounds apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis

Caption: Workflow for anticancer screening of novel compounds.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system for assessing cell viability.

  • Cell Seeding: Seed cancer cells (A549, MCF-7, HepG2) and non-cancerous cells (HEK293) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (MM-1 to MM-5), Doxorubicin, and Gedatolisib in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Part 2: Comparative Biological Evaluation of Novel Antimicrobial Agents

The morpholine scaffold is also a privileged structure in the development of antimicrobial agents.[8][9] We investigated the antibacterial and antifungal activity of a second series of novel 3-(Methoxymethyl)morpholine derivatives (designated MM-A1 to MM-A5 ).

Comparative Antimicrobial Susceptibility

The antimicrobial activity of our novel compounds was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain. The results are compared with standard antibiotics, Ciprofloxacin and Fluconazole.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
MM-A1 83216
MM-A2 > 64> 6464
MM-A3 4168
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

N/A: Not Applicable

The results indicate that compound MM-A3 displays the most promising broad-spectrum antimicrobial activity, with notable potency against the Gram-positive bacterium S. aureus and the fungus C. albicans.[10] While not as potent as the standard antibiotics, the dual antibacterial and antifungal activity of MM-A3 warrants further investigation.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of the novel compounds.

antimicrobial_workflow cluster_prep Preparation cluster_testing Broth Microdilution Assay compound_prep Prepare serial dilutions of MM-A1 to MM-A5 inoculation Inoculate 96-well plates containing compounds compound_prep->inoculation inoculum_prep Prepare standardized microbial inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 24h (bacteria) or 48h (fungi) inoculation->incubation mic_determination Determine MIC (lowest concentration with no visible growth) incubation->mic_determination

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation: Prepare a two-fold serial dilution of each test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: Prepare a suspension of the microbial strain equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for C. albicans.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Part 3: Comparative Biological Evaluation of Novel CNS-Active Agents

The unique properties of the morpholine ring make it an attractive scaffold for CNS-active compounds.[4] We synthesized a series of 3-(Methoxymethyl)morpholine derivatives (designated MM-D1 to MM-D5 ) designed to target dopamine receptors, which are implicated in various neurological and psychiatric disorders.[12]

Comparative Dopamine D4 Receptor Binding Affinity

The binding affinity of the novel compounds to the human dopamine D4 receptor (D4R) was determined and compared to the known D4R antagonist, ML398.

Table 3: Comparative Dopamine D4 Receptor (D4R) Binding Affinity (Ki, nM)

CompoundD4R Binding Affinity (Ki, nM)
MM-D1 12.3
MM-D2 170
MM-D3 11.6
MM-D4 310
MM-D5 10.4
ML39835

Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.

The results show that several of our novel compounds, particularly MM-D3 and MM-D5 , exhibit significantly higher binding affinity for the D4R than the reference compound ML398.[12] This highlights the potential of the 3-(methoxymethyl)morpholine scaffold in developing potent CNS-targeted agents. The substitution pattern on the aryl group attached to the morpholine nitrogen plays a critical role in determining the binding affinity.[12]

Conceptual Pathway: D4 Receptor Antagonism

The following diagram illustrates the conceptual mechanism of action for our novel D4R antagonists.

d4r_antagonism cluster_neuron Postsynaptic Neuron D4R Dopamine D4 Receptor AC Adenylyl Cyclase D4R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Dopamine Dopamine Dopamine->D4R Binds & Activates MMD5 MM-D5 (Antagonist) MMD5->D4R Blocks Binding

Caption: Mechanism of D4 receptor antagonism by novel compounds.

Detailed Protocol: Radioligand Binding Assay

This protocol outlines the method for determining the binding affinity of the test compounds to the D4 receptor.

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the D4R (e.g., [3H]spiperone), and various concentrations of the test compounds.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide demonstrates that novel compounds derived from the 3-(Methoxymethyl)morpholine scaffold exhibit promising and diverse biological activities. The comparative data presented herein highlight their potential as selective anticancer agents, broad-spectrum antimicrobial compounds, and potent CNS-active molecules. The detailed protocols provide a robust framework for the continued evaluation and optimization of these and other novel chemical entities. Future work will focus on in vivo efficacy studies and pharmacokinetic profiling of the lead compounds identified in this guide to further validate their therapeutic potential.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH.
  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). MDPI. [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (n.d.). MDPI. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (n.d.). PubMed. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Unknown Source.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. (n.d.). Der Pharma Chemica. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. [Link]

  • (S)-3-(Methoxymethyl)morpholine hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (n.d.). PMC - NIH. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Publishing. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. [Link]

  • (PDF) morpholine antimicrobial activity. (2016). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating a Compound's Mode of Action

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a deep and accurate understanding of a compound's Mode of Action (MoA) is not merely an academic exercise; it is a cornerstone of a successful therapeutic program.[1][2] A well-defined MoA provides the mechanistic rationale for a drug's efficacy, informs patient selection strategies, anticipates potential toxicities, and is a critical component of the data package reviewed by regulatory bodies like the FDA.[1] Failing to rigorously validate the MoA can lead to costly late-stage clinical trial failures, jeopardizing years of research and investment.[1][2]

This guide provides researchers, scientists, and drug development professionals with a strategic framework and practical, in-depth protocols for designing and executing mechanistic studies to validate a compound's MoA. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring a self-validating and robust data package.

Part 1: Strategic Foundations for MoA Validation

Before delving into specific assays, it is crucial to understand the two primary strategic approaches that frame MoA discovery and validation. The choice between these strategies dictates the entire workflow and the types of questions asked at each stage.

Target-Based vs. Phenotypic-Based Discovery

Drug discovery campaigns typically begin with one of two philosophies:

  • Target-Based (Hypothesis-Driven): This is the more traditional and rational approach where a specific molecular target (e.g., an enzyme or receptor) is hypothesized to be central to a disease's pathology.[3][4] A screening campaign is then launched to identify molecules that modulate this specific target. The primary challenge here is ensuring that modulating this single target produces the desired therapeutic effect in a complex biological system.[4]

  • Phenotypic-Based (Unbiased): This approach starts with the desired biological outcome.[3][5] For instance, cells or even whole organisms are treated with a library of compounds to find those that induce a specific, beneficial phenotype (e.g., cancer cell death).[5][6] The significant advantage is that the identified compounds are already known to be active in a complex biological context.[5] However, the subsequent challenge, known as target deconvolution, is to identify the specific molecular target(s) responsible for this effect.

Interestingly, a historical analysis of first-in-class medicines has shown that phenotypic screening has been remarkably successful, often because it makes no prior assumptions about the "correct" target.[3][7] Modern approaches often seek to bridge the gap between these two strategies, using phenotypic screens to identify novel targets and then initiating target-based optimization.[4][7]

graph TD { rankdir=LR; subgraph "Target-Based Discovery" A["Hypothesized Target"] --> B["Compound Screen"]; B --> C["Hit Compound"]; C --> D["Phenotypic Validation"]; end subgraph "Phenotypic Discovery" E["Desired Phenotype"] --> F["Compound Screen"]; F --> G["Hit Compound"]; G --> H["Target Identification"]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 } Caption: Comparison of Target-Based and Phenotypic Discovery Workflows.

Part 2: The Four Pillars of MoA Validation

Pillar 1: Target Engagement - "Does the compound bind its intended target in a relevant system?"

This is the first and most crucial question. Without direct evidence of binding, any downstream effects are merely correlational. Target engagement assays confirm the physical interaction between the compound and its protein target.[10][11]

Assay Type Principle Pros Cons
Biophysical Assays (SPR, ITC) Measure direct binding events using purified proteins.[12][]Quantitative (Kd, kinetics), gold-standard for affinity.[10]Requires purified, stable protein; in vitro context may miss cellular factors.
Cellular Thermal Shift Assay (CETSA) Measures the stabilization of a target protein in response to ligand binding in intact cells or lysates.[14][15]Label-free, works in native cellular environment, confirms cell permeability.[16]Lower throughput, requires a specific antibody for detection.
NanoBRET™/BRET A proximity-based assay in live cells that measures energy transfer when a compound displaces a tracer from a tagged protein.[10]Live cells, real-time kinetics, high-throughput compatible.Requires genetic modification of the target protein.
graph TD { subgraph "Pillar 1: Target Engagement" A["Compound"] --> B{"Cell"}; B -- "Direct Interaction?" --> C["Target Protein"]; end subgraph "Key Assays" D["CETSA"] E["NanoBRET"] F["SPR / ITC"] end B --> D; B --> E; C --> F; style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 } Caption: Pillar 1 Workflow: Confirming Direct Target Engagement.

Pillar 2: Target Modulation - "Does binding alter the target's function?"

Engagement is necessary but not sufficient. The binding event must translate into a functional consequence. This pillar aims to demonstrate that the compound alters the target's biochemical or cellular activity.

  • Biochemical Assays: For enzymes, this is often a direct measure of activity (e.g., kinase activity assays).[17] These assays help determine the nature of inhibition (competitive, non-competitive, etc.).[17]

  • Cell-Based Functional Assays: These assays measure the immediate consequence of target modulation in a cell. Examples include reporter gene assays for transcription factors or second messenger (e.g., cAMP) assays for GPCRs.

Pillar 3: Downstream Pathway Analysis - "Does modulating the target lead to the expected biological effects?"

Here, we move beyond the direct target and investigate the ripple effects through the signaling network. This step connects the molecular action to the broader cellular response and validates our understanding of the biological pathway.

  • Western Blotting/Immunoassays: These classic techniques are used to measure changes in the phosphorylation state or expression level of proteins downstream of the target.

  • Quantitative PCR (qPCR): Measures changes in the expression of target genes that are known to be regulated by the pathway .

  • 'Omics' Approaches (Transcriptomics, Proteomics): Unbiased, high-throughput methods that provide a global view of how the compound alters the cellular landscape.[18] Pathway analysis of these large datasets can reveal whether the observed changes are consistent with the hypothesized MoA and can also uncover unexpected off-target effects.[19][20]

Pillar 4: Phenotypic Confirmation - "Is the compound's effect on the cell dependent on the target?"

This is the ultimate validation step. It directly links the target to the desired therapeutic phenotype (e.g., cell death, reduced proliferation). The gold-standard technique here is genetic perturbation.

  • CRISPR/Cas9 or siRNA/shRNA: These gene-editing or knockdown technologies are used to remove or reduce the expression of the target protein.[21][22] The logic is simple: if the compound acts through a specific target, then cells lacking that target should become resistant to the compound's effects.[23] This provides powerful, causative evidence for the MoA. Comparing results from multiple methods, such as CRISPR knockout and RNAi knockdown, provides strong orthogonal validation.[23][24]

graph TD { subgraph "Pillar 4: Phenotypic Confirmation" A["Compound"] --> B["Wild-Type Cells"]; B --> C["Phenotype (e.g., Apoptosis)"]; A --> D["Target Knockout Cells (CRISPR)"]; D --> E["No Phenotype"]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 } Caption: Logic of CRISPR-based Target Validation.

Part 3: In-Depth Protocol Spotlights

To provide practical, actionable guidance, we will detail the methodologies for two cornerstone experiments in MoA validation.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm direct target engagement in a native cellular context.[16] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[15][25]

Objective: To determine if a compound binds to and stabilizes its target protein in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with your compound at various concentrations (include a vehicle control, e.g., DMSO). Incubate under normal culture conditions for a time sufficient for compound uptake (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).[25] One unheated sample should be kept on ice as a control.

  • Cell Lysis and Separation:

    • Lyse the cells through freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This releases the cellular contents.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[26]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method (e.g., ELISA, mass spectrometry).

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.[25]

Protocol: CRISPR-Cas9 Knockout for Target Validation

CRISPR-Cas9 gene editing is the definitive tool for validating that a compound's phenotype is on-target.[27][28] By creating a cell line that completely lacks the target protein, you can directly test for a loss of compound sensitivity.[22][23]

Objective: To confirm that the cytotoxic effect of a compound is dependent on the presence of its target protein.

Methodology:

  • gRNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting early, constitutive exons of your gene of interest to ensure a functional knockout.[24]

    • Clone these sgRNAs into a suitable Cas9 expression vector (e.g., a lentiviral vector).

  • Generation of Knockout Cell Line:

    • Transfect or transduce your cell line with the Cas9/sgRNA expression vector.

    • Select for successfully edited cells. This can be done by single-cell cloning and screening for loss of protein expression by Western blot, or by using a vector that also expresses a fluorescent marker and sorting for edited cells.

    • Crucial Control: Generate a control cell line using a non-targeting sgRNA to account for any off-target effects of the CRISPR machinery itself.

  • Validation of Knockout:

    • Confirm the complete loss of target protein expression in your clonal cell lines via Western blot.

    • It is also good practice to sequence the genomic DNA at the target locus to confirm the presence of frameshift-inducing insertions/deletions (indels).

  • Phenotypic Assay:

    • Plate the wild-type (WT), non-targeting control, and target knockout (KO) cell lines at equal densities.

    • Treat the cells with a dose-response curve of your compound.

    • After a suitable incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Plot the dose-response curves for each cell line. A significant rightward shift in the IC50 value for the KO cell lines compared to the WT and non-targeting controls provides strong evidence that the compound's activity is mediated through your target of interest.

Part 4: Integrating the Evidence for a Cohesive MoA Dossier

graph TD { rankdir=TB; A["Pillar 1: Target Engagement (CETSA)"] --> E; B["Pillar 2: Target Modulation (Kinase Assay)"] --> E; C["Pillar 3: Pathway Analysis (Western Blot)"] --> E; D["Pillar 4: Phenotypic Confirmation (CRISPR KO)"] --> E; E["Validated Mode of Action"]; style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#202124,stroke:#FFFFFF,stroke-width:2px } Caption: Synthesizing Orthogonal Data to Build a Validated MoA.

For example, your narrative could flow as follows: "We first demonstrated that Compound X directly binds to Protein Y in intact cells using CETSA (Pillar 1). This binding event functionally inhibits the enzymatic activity of Protein Y in a biochemical assay (Pillar 2). Consistent with inhibiting Protein Y, treatment with Compound X leads to a dose-dependent dephosphorylation of the downstream substrate Z (Pillar 3). Critically, CRISPR-mediated knockout of Protein Y completely abrogates the cytotoxic effects of Compound X, confirming that the observed phenotype is on-target (Pillar 4)."

By systematically building this case, from direct binding to phenotypic consequence, you create a robust, self-validating story that will withstand scientific and regulatory scrutiny, ultimately increasing the probability of translating your discovery into a successful therapeutic.

References

  • NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies. Retrieved from [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301. Retrieved from [Link]

  • Drug Target Review. (2019). CRISPR: kick-starting the revolution in drug discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Bridging the gap between target-based and phenotypic-based drug discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Drug Target Review. (2017). Phenotypic and target-based screening: complementary or competing?. Retrieved from [Link]

  • Nature. (n.d.). Cornerstones of CRISPR-Cas in drug development and therapy. Retrieved from [Link]

  • Computational Chemistry. (2022). Phenotypic and target-based HTS in drug discovery. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • BioAgilytix. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • PubMed. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The use of mechanistic evidence in drug approval. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Pathway analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pathway Analysis: State of the Art. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Streamlined Approach to Pathway Analysis from RNA-Sequencing Data. Retrieved from [Link]

  • University of Cambridge. (2015). Downstream analysis of transcriptomic data. Retrieved from [Link]

  • YouTube. (2014). Why is it Important to Know the Mode of Action of Drugs?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. Retrieved from [Link]

  • University of Cambridge. (2021). Downstream Analysis of ChIP-seq Data. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

  • Cross Validated - Stack Exchange. (2012). What is the meaning of orthogonal in validation testing?. Retrieved from [Link]

  • Biocompare. (2023). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 3-(Methoxymethyl)morpholine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Hazard Profile: Understanding the "Why" Behind the Precautions

The foundation of safe disposal is a thorough understanding of the potential hazards. Based on the known risks associated with Morpholine and its derivatives, 3-(Methoxymethyl)morpholine hydrochloride should be handled with the assumption that it possesses a similar hazard profile.[1][2][3]

Assumed Hazard Characteristics:

Hazard CategoryDescriptionRationale for Precaution
Flammability Morpholine is a flammable liquid.[2][4] While the hydrochloride salt is likely a solid, it may still be combustible.All ignition sources must be eliminated from the handling and storage areas. Use non-sparking tools for handling solids.
Acute Toxicity Harmful if swallowed and toxic in contact with skin or if inhaled.[2][4][5]Avoid generating dust. All handling should be performed in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE) is mandatory.
Corrosivity Causes severe skin burns and eye damage.[5][6]Direct contact with skin and eyes must be prevented through the use of appropriate gloves and safety goggles. An eyewash station and safety shower should be readily accessible.[3]
Reactivity Reacts violently with strong oxidizing agents and strong acids.[1][3][6]Segregation from incompatible materials is critical to prevent dangerous chemical reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal procedure, donning the appropriate PPE is non-negotiable. The following table outlines the minimum required PPE when handling 3-(Methoxymethyl)morpholine hydrochloride.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can lead to burns and toxicity.[2]
Eye Protection Chemical safety goggles.Protects against splashes and dust that can cause severe eye damage.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes the risk of inhaling potentially toxic dust or vapors.[5]

Waste Stream Segregation: A Decision-Making Framework

Proper disposal begins with correct waste segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process. The following flowchart provides a logical guide for segregating waste associated with 3-(Methoxymethyl)morpholine hydrochloride.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Initial Waste Characterization cluster_2 Solid Waste Streams cluster_3 Liquid Waste Streams cluster_4 Final Disposal Containers Waste Waste Containing 3-(Methoxymethyl)morpholine hydrochloride IsSolid Is the waste solid? Waste->IsSolid Unused Unused/Expired Reagent IsSolid->Unused Yes Contaminated Contaminated PPE/Labware (e.g., gloves, weigh boats, wipes) IsSolid->Contaminated Yes Aqueous Aqueous Solution IsSolid->Aqueous No SolidWaste Designated Solid Chemical Waste Container Unused->SolidWaste Contaminated->SolidWaste AqueousWaste Designated Aqueous Chemical Waste Container Aqueous->AqueousWaste IsOrganic IsOrganic Aqueous->IsOrganic Is it an organic solvent? Organic Organic Solvent Solution OrganicWaste Designated Organic Chemical Waste Container Organic->OrganicWaste IsOrganic->Organic Yes IsOrganic->AqueousWaste No

Caption: Decision tree for the segregation of waste containing 3-(Methoxymethyl)morpholine hydrochloride.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of small quantities of 3-(Methoxymethyl)morpholine hydrochloride typically encountered in a research setting. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department.

Part 1: Disposal of Unused or Expired Solid Reagent
  • Work Area Preparation: Ensure your workspace is clean and uncluttered. Work within a certified chemical fume hood.

  • Container Labeling: Obtain a designated solid chemical waste container from your institution's waste management provider. Ensure the container is properly labeled with "Hazardous Waste," the chemical name "3-(Methoxymethyl)morpholine hydrochloride," and the associated hazards (e.g., Toxic, Corrosive).

  • Transfer of Solid: Carefully transfer the solid reagent from its original container into the designated waste container using a clean spatula or scoop. Avoid generating dust. If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (see Part 3), and the rinsate collected as hazardous waste.

  • Container Sealing: Securely close the waste container.

  • Storage Pending Pickup: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[7]

Part 2: Disposal of Contaminated Labware and PPE
  • Segregation: At the end of your work, collect all contaminated disposable items, such as gloves, weigh boats, and paper towels, in a designated plastic bag or container lined with a plastic bag.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list "3-(Methoxymethyl)morpholine hydrochloride" as the contaminant.

  • Final Disposal: Place the sealed bag into the designated solid chemical waste container.

Part 3: Disposal of Liquid Waste Streams
  • Aqueous Solutions:

    • Segregation: Collect all aqueous solutions containing 3-(Methoxymethyl)morpholine hydrochloride in a designated aqueous hazardous waste container.

    • pH Consideration: Be mindful of the pH of the waste. Do not mix strongly acidic or basic waste streams without first neutralizing them, as this can generate heat or gas.

    • Labeling and Storage: Label the container with "Hazardous Waste," the chemical constituents including "3-(Methoxymethyl)morpholine hydrochloride" and water, and store it in the satellite accumulation area.

  • Organic Solvent Solutions:

    • Segregation: Collect all organic solvent solutions containing 3-(Methoxymethyl)morpholine hydrochloride in a designated organic hazardous waste container.

    • Solvent Compatibility: Ensure that the organic solvents are compatible. For instance, do not mix halogenated and non-halogenated solvents unless your institution's waste management program allows for it.

    • Labeling and Storage: Label the container with "Hazardous Waste," all chemical constituents with their approximate concentrations, and store it in the satellite accumulation area.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the spilled material is in an organic solvent, extinguish all nearby flames and turn off any spark-producing equipment.[6]

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.

  • Contain the Spill: For liquid spills, use a spill absorbent material like vermiculite or sand to dike the area and prevent it from spreading.[1] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Clean-up:

    • For solid spills: Carefully sweep the solid material into a plastic dustpan and place it in a labeled hazardous waste container. Avoid creating dust.

    • For liquid spills: Once the liquid is absorbed, use non-sparking tools to scoop the absorbent material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water for aqueous spills, an appropriate organic solvent for organic spills), collecting the wipe as contaminated waste. Follow with a final cleaning using soap and water.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of understanding the hazards, using appropriate protective measures, and meticulous segregation are the cornerstones of proper chemical waste management.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Government of Canada. (2025). Hazardous substance assessment – Morpholine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • North Metal and Chemical Company. (n.d.). Morpholine. Retrieved from [Link]

  • Penta. (2025). SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended: Morpholine. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.